Product packaging for 5-Butyldecan-5-ol(Cat. No.:CAS No. 5340-34-1)

5-Butyldecan-5-ol

Cat. No.: B15487460
CAS No.: 5340-34-1
M. Wt: 214.39 g/mol
InChI Key: SSKIGFOKIDZBBW-UHFFFAOYSA-N
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Description

5-Butyldecan-5-ol (CAS 5340-34-1) is a solid organic compound with the molecular formula C14H30O and an average molecular mass of 214.39 g/mol . This high molecular weight alcohol is characterized by its lipophilic nature, as indicated by its significant number of rotatable bonds and a topological polar surface area of 20.2 Ų . Its structure features a hydroxyl group attached to a central carbon atom, making it a tertiary alcohol with substantial alkyl chain branching. While specific applied research on this compound is not widely documented in the public domain, its chemical structure suggests potential utility in several research areas. The compound's defined structure and properties make it a candidate for use as a synthetic intermediate or a building block in organic synthesis, particularly in the development of more complex hydrocarbon-based molecules. Its lipophilicity also makes it a compound of interest for studies in material science, such as investigating its behavior in polymer systems or as a component in specialty surfactants and lubricants. Furthermore, its well-characterized nature, including available gas chromatography retention indices, supports its use as a standard or reference material in analytical chemistry applications . This product is designated For Research Use Only (RUO). It is strictly for laboratory research or analytical purposes and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O B15487460 5-Butyldecan-5-ol CAS No. 5340-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5340-34-1

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

5-butyldecan-5-ol

InChI

InChI=1S/C14H30O/c1-4-7-10-13-14(15,11-8-5-2)12-9-6-3/h15H,4-13H2,1-3H3

InChI Key

SSKIGFOKIDZBBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)(CCCC)O

Origin of Product

United States

Foundational & Exploratory

Characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the tertiary alcohol, 5-Butyldecan-5-ol, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of organic molecules.

Introduction

This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide will detail the theoretical and practical aspects of using these techniques for the characterization of this compound.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy and comparison with analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is dominated by the characteristic absorptions of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. For this compound, a tertiary alcohol, the following peaks are anticipated:

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityDescription
O-H Stretch3600 - 3200Strong, BroadThe broadness is due to hydrogen bonding.
C-H Stretch3000 - 2850StrongAliphatic C-H stretching vibrations.
C-O Stretch1210 - 1100StrongCharacteristic for tertiary alcohols[1][2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will show signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The electronegativity of the oxygen atom will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.[3]

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~1.0 - 2.0Singlet (broad)1H
-CH₂- (adjacent to C-OH, C4 & C6)~1.4 - 1.6Multiplet4H
-CH₂- (in butyl and decyl chains)~1.2 - 1.4Multiplet16H
-CH₃ (terminal methyl groups)~0.8 - 1.0Triplet6H

Note: The exact chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C-OH (C5)~70 - 80
-CH₂- (adjacent to C-OH, C4 & C6)~35 - 45
-CH₂- (in butyl and decyl chains)~20 - 35
-CH₃ (terminal methyl groups)~10 - 15

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation:

  • Ensure the sample of this compound is free of water and other impurities.

  • As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.

  • Place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Record a background spectrum of the empty salt plates.

  • Place the sample holder with the prepared salt plates into the spectrometer.

  • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

    • Spectral width: ~12-15 ppm

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Acquisition (¹³C NMR):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

  • Key parameters include:

    • Spectral width: ~200-220 ppm

    • Number of scans: 128 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Process the data similarly to the ¹H NMR spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR FTIR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer Prep_NMR->NMR IR_Spec IR Spectrum FTIR->IR_Spec H_NMR_Spec ¹H NMR Spectrum NMR->H_NMR_Spec C_NMR_Spec ¹³C NMR Spectrum NMR->C_NMR_Spec Structure Structural Confirmation IR_Spec->Structure H_NMR_Spec->Structure C_NMR_Spec->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful characterization of this compound using NMR and IR spectroscopy. The predicted data and detailed protocols will aid researchers in confirming the structure and purity of this compound, facilitating its use in further scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the tertiary alcohol 5-Butyldecan-5-ol, with a specific focus on its melting and boiling points. Due to a lack of available experimental data in prominent chemical databases, this document outlines the standardized methodologies for the determination of these crucial physical constants. The protocols described herein are established techniques in organic chemistry for the characterization of novel compounds. This guide serves as a foundational resource for researchers handling this and structurally similar molecules, providing the necessary procedural knowledge to ascertain these key physical characteristics.

Introduction

This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. As with any chemical entity, its physical properties, such as melting and boiling points, are fundamental to its characterization, purification, and application in further research and development. These properties are indicative of the intermolecular forces present and provide a baseline for assessing purity. This guide provides a comprehensive overview of the standard experimental procedures for determining these values.

Physical Properties of this compound

A thorough search of established chemical databases, including PubChem and ChemSpider, did not yield experimentally determined or computationally predicted values for the melting and boiling points of this compound. The data for this specific compound is currently not available in the public domain.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting PointData not available-
Boiling PointData not available-

The absence of this data necessitates experimental determination for any practical application or further study of this compound. The following sections detail the standard protocols for these measurements.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, experimental protocols for the determination of the melting and boiling points of a tertiary alcohol like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The "melting range" is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample is liquid.

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a powdered form. If the sample consists of large crystals, it should be gently pulverized using a mortar and pestle.

    • Obtain a capillary tube, which is a thin glass tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long, narrow tube to encourage the powder to settle at the bottom. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Insert the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

    • If the approximate melting point is unknown, a rapid heating run should be performed first to get a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

    • As the temperature approaches the estimated melting point, the heating rate should be slowed to approximately 1-2 °C per minute.

    • Record the temperature at which the first sign of melting is observed (the appearance of liquid).

    • Continue heating slowly and record the temperature at which the last solid crystal melts.

    • The recorded melting range provides an indication of the sample's purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of a liquid sample.

  • Apparatus Setup:

    • Attach a small test tube (Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Insert this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for even heat distribution by convection.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the liquid.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this moment is the boiling point of the liquid.

    • Record this temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination A Compound Synthesis and Purification B Sample Preparation (Drying, Pulverizing) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Micro Method) B->D E Data Recording and Analysis C->E D->E F Purity Assessment E->F G Characterization Report F->G

Caption: Logical workflow for determining physical properties.

A Technical Guide to the Solubility of 5-Butyldecan-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-butyldecan-5-ol, a tertiary alcohol with a significant nonpolar character. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on established chemical principles and provides detailed experimental protocols for researchers to determine precise quantitative data.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, but its long, branched alkyl chains (a total of 14 carbon atoms) impart a predominantly nonpolar, hydrophobic character.[1][3] Consequently, its solubility in polar solvents is expected to be limited, while it is predicted to be highly soluble in nonpolar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted Solubility of this compoundRationale
Hexane (B92381)NonpolarHighThe nonpolar alkyl chains of this compound will interact favorably with the nonpolar hexane molecules via London dispersion forces.
Toluene (B28343)Nonpolar (Aromatic)HighSimilar to hexane, the nonpolar nature of toluene makes it a good solvent for the hydrophobic portion of the alcohol.
AcetonePolar AproticModerateAcetone has a polar carbonyl group but also significant nonpolar character. It can act as a hydrogen bond acceptor for the alcohol's hydroxyl group, but the long alkyl chains may limit high solubility.
Ethanol (B145695)Polar ProticModerate to LowWhile ethanol can engage in hydrogen bonding, the overall nonpolar character of this compound will likely limit its miscibility. Shorter-chain alcohols are more soluble in each other.[1]
MethanolPolar ProticLowMethanol is more polar than ethanol, making it a less suitable solvent for a large, hydrophobic molecule like this compound.
WaterPolar ProticVery Low / InsolubleThe large nonpolar C14 hydrocarbon structure will dominate, leading to the hydrophobic effect overcoming the hydrophilic nature of the single hydroxyl group, resulting in negligible solubility.[1][3]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a compound like this compound in organic solvents.

Method 1: Gravimetric Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to achieve clear separation.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

  • Residue Weighing: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

  • Final Weighing: Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of the compound are available.

Materials:

  • This compound

  • Selected organic solvents

  • Thermostatically controlled shaker

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • Appropriate HPLC column

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Stock Solution and Calibration Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble). From this stock solution, prepare a series of calibration standards of decreasing concentration.

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Saturated Solution Preparation: Prepare saturated solutions of this compound in the test solvents as described in Method 1 (Steps 1-4).

  • Sample Preparation for HPLC: Withdraw a small aliquot of the clear supernatant and filter it through a syringe filter into an autosampler vial.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate in thermostatic shaker B->C D Allow excess solute to settle C->D E Withdraw known volume of supernatant D->E F Transfer to pre-weighed dish E->F G Evaporate solvent F->G H Weigh residue G->H I Calculate solubility H->I

Caption: Gravimetric solubility determination workflow.

G Workflow for HPLC-Based Solubility Assay cluster_0 Calibration cluster_1 Sample Analysis A Prepare stock solution B Create serial dilutions (standards) A->B C Inject standards into HPLC B->C D Generate calibration curve C->D E Prepare saturated solution F Filter supernatant E->F G Dilute sample F->G H Inject sample into HPLC G->H I Determine concentration from curve H->I J Calculate original solubility I->J

Caption: HPLC-based solubility assay workflow.

References

5-Butyldecan-5-ol (CAS: 5340-34-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Butyldecan-5-ol is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Tertiary alcohols are a class of organic compounds that have garnered interest in medicinal chemistry. They can offer advantages over primary and secondary alcohols, such as increased metabolic stability, as the carbon atom bearing the hydroxyl group is not directly bonded to a hydrogen atom, thus preventing oxidation to aldehydes, ketones, or carboxylic acids. This metabolic resistance can be a desirable characteristic in the design of new therapeutic agents. The steric hindrance provided by the alkyl groups surrounding the hydroxyl group in tertiary alcohols can also influence their physical and biological properties.

This document provides a summary of the available technical data for this compound, intended to serve as a foundational resource for researchers and drug development professionals.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₃₀OChemSpider
Molecular Weight 214.39 g/mol ChemSpider
Appearance Colorless liquidSigma-Aldrich
Melting Point -30 °CSigma-Aldrich
Boiling Point 174 °CSigma-Aldrich
Density 0.73 g/cm³ at 25 °CSigma-Aldrich
Flash Point 46.0 °C (closed cup)Sigma-Aldrich
Vapor Pressure 1 hPa at 20 °CSigma-Aldrich
Viscosity 1.16 mm²/s at 20 °CSigma-Aldrich

Toxicological and Safety Information

Handling this compound requires adherence to standard laboratory safety protocols. The compound is classified as a flammable liquid and may be fatal if swallowed and enters airways.

ParameterValueSpeciesTest GuidelineSource
LD50 Oral > 5,000 mg/kgRat (male and female)OECD Test Guideline 401Sigma-Aldrich
LC50 Inhalation > 1369 ppm (8 h)Rat (male)OECD Test Guideline 403Sigma-Aldrich
LC50 Inhalation > 5.6 mg/L (4 h)Rat (male and female)-Sigma-Aldrich

Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Wear protective gloves, eye protection, and face protection.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • Store in a well-ventilated place. Keep container tightly closed.

Experimental Considerations

Potential Synthetic Approach: Grignard Reaction

A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could potentially involve the reaction of pentylmagnesium bromide with nonan-5-one or butylmagnesium bromide with decan-5-one.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ketone Ketone (e.g., Nonan-5-one) Reaction_Vessel Anhydrous Ether Room Temperature Ketone->Reaction_Vessel Grignard_Reagent Grignard Reagent (e.g., Pentylmagnesium bromide) Grignard_Reagent->Reaction_Vessel Acidic_Workup Aqueous Acid (e.g., HCl) Reaction_Vessel->Acidic_Workup 1. Reaction Distillation Vacuum Distillation Acidic_Workup->Distillation 2. Quenching & Extraction Product This compound Distillation->Product 3. Purification

Caption: A potential workflow for the synthesis of this compound.

Biological Activity and Role in Drug Discovery

While no specific biological activities have been reported for this compound, its structure as a tertiary alcohol is of interest in the context of drug discovery.

General Advantages of Tertiary Alcohols in Medicinal Chemistry

Research has highlighted several potential benefits of incorporating tertiary alcohol moieties into drug candidates:

  • Metabolic Stability: As mentioned, tertiary alcohols are resistant to oxidation, which can be a major metabolic pathway for primary and secondary alcohols.

  • Modulation of Physicochemical Properties: The hydroxyl group can increase polarity and hydrogen bonding potential, which can influence solubility and interactions with biological targets.

  • Three-Dimensional Structure: The bulky nature of tertiary alcohols can provide a scaffold for creating molecules with greater three-dimensional complexity, which has been associated with improved clinical success rates.

Signaling_Pathway_Placeholder cluster_screening Hypothetical Screening Cascade Compound This compound Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Introduction to system Assay Binding/Activity Assay Target->Assay Interaction Hit Hit Identification Assay->Hit Data Analysis Lead_Opt Lead Optimization Hit->Lead_Opt Structure-Activity Relationship Studies Preclinical Preclinical Studies Lead_Opt->Preclinical

Spectroscopic data for 5-Butyldecan-5-ol (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the tertiary alcohol, 5-Butyldecan-5-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of expected values for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and data from analogous aliphatic alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45Singlet1HOH
~1.35 - 1.45Multiplet4HCH ₂(CH₂)₃CH₃ (α to C-OH)
~1.20 - 1.35Multiplet12H(CH ₂)₃CH₃ and (CH ₂)₂CH₃
~0.90Triplet9HCH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~75QuaternaryC -OH
~40SecondaryC H₂(CH₂)₃CH₃ (α to C-OH)
~32Secondary(CH₂)₂C H₂CH₃
~28SecondaryCH₂C H₂CH₂CH₃
~23SecondaryCH₂C H₂CH₃
~14PrimaryC H₃
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3400Strong, BroadO-H StretchAlcohol
~2955, ~2870StrongC-H StretchAlkane
~1465MediumC-H BendAlkane
~1375MediumC-H BendAlkane
~1150StrongC-O StretchTertiary Alcohol
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zProposed FragmentComments
214[C₁₄H₃₀O]⁺Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol.[1]
199[M - CH₃]⁺Loss of a methyl group.
185[M - C₂H₅]⁺Loss of an ethyl group.
171[M - C₃H₇]⁺Loss of a propyl group.
157[M - C₄H₉]⁺Alpha cleavage, loss of a butyl radical.
143[M - C₅H₁₁]⁺Alpha cleavage, loss of a pentyl radical.
196[M - H₂O]⁺Dehydration, loss of water.[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a spectrum can be obtained from a neat sample. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr).[6] The plates are pressed together to form a thin liquid film.

  • Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of analysis. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum MS_Acq->MS_Proc NMR_Analysis Chemical Shift, Integration, Multiplicity NMR_Proc->NMR_Analysis IR_Analysis Characteristic Absorptions IR_Proc->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Proc->MS_Analysis Final_Structure Structure Elucidation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

References

Thermal Stability and Decomposition of 5-Butyldecan-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical thermal stability and decomposition pathways of 5-Butyldecan-5-ol, a tertiary alcohol. Due to the limited specific experimental data available for this compound, this document outlines the predicted behavior based on established principles of organic chemistry and provides detailed, recommended experimental protocols for its analysis. The primary decomposition route for tertiary alcohols, the E1 elimination mechanism, is discussed in detail, along with the expected decomposition products. This guide also presents standardized methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to empirically determine the thermal properties of this compound.

Introduction

This compound is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Its structure features a hydroxyl group attached to a tertiary carbon, which significantly influences its chemical reactivity and thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including as a solvent, intermediate in chemical synthesis, or as a component in pharmaceutical formulations. Thermal decomposition can affect product purity, stability, and safety. This guide serves as a foundational resource for researchers and professionals investigating the thermal properties of this compound.

Predicted Thermal Decomposition Pathway: E1 Elimination

The thermal decomposition of tertiary alcohols, such as this compound, in the presence of acid catalysts typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][2] This reaction involves the elimination of a water molecule to form an alkene.[1] The rate of this reaction is dependent on the stability of the intermediate carbocation, and for tertiary alcohols, this carbocation is highly stable, leading to a greater propensity for dehydration compared to primary and secondary alcohols.[1][3]

The E1 mechanism for the decomposition of this compound is a three-step process:

  • Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[1][2][3]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][3]

  • Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene.[4][2]

Due to the structure of this compound, multiple alkene isomers can be formed, with the major product predicted by Zaitsev's rule, which states that the most substituted alkene will be the most stable and therefore the favored product.[2]

E1_Decomposition_of_5_Butyldecan_5_ol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation 5_Butyldecan_5_ol This compound Protonated_Alcohol Protonated Alcohol 5_Butyldecan_5_ol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (rate-determining) Alkene_Products Alkene Products (mixture of isomers) Carbocation->Alkene_Products - H+ H2O H₂O H_plus_regenerated H+

E1 Decomposition of this compound

Predicted Thermal Behavior and Key Parameters

Tertiary alcohols are generally less thermally stable than primary and secondary alcohols and will undergo dehydration at lower temperatures. The specific decomposition temperature range for this compound would need to be determined experimentally. The following table summarizes the key quantitative parameters that can be obtained through thermal analysis.

ParameterDescriptionSignificanceAnalytical Technique
Onset Decomposition Temperature (T_onset) The temperature at which the decomposition of the material begins.Indicates the initiation of thermal instability.TGA/DSC
Peak Decomposition Temperature (T_peak) The temperature at which the rate of decomposition is at its maximum.Represents the point of greatest thermal instability.TGA (from DTG curve)/DSC
Mass Loss (%) The percentage of the initial mass lost during decomposition.Corresponds to the loss of a specific group (e.g., water) and can confirm the decomposition reaction.TGA
Enthalpy of Decomposition (ΔH_decomp) The amount of heat absorbed or released during the decomposition process.Determines if the decomposition is endothermic or exothermic.DSC

Recommended Experimental Protocols

To obtain the quantitative data described above, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer with a high-precision balance and a furnace capable of a controlled heating rate.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve.

    • Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the TGA and DTG curves, respectively.

    • Quantify the mass loss associated with the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic or exothermic peaks corresponding to thermal events.

    • Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔH_decomp).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A pyrolyzer accessory for the GC is ideal for controlled thermal decomposition.

Methodology:

  • Sample Preparation:

    • If using a pyrolyzer: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

    • If analyzing the residue from a TGA experiment: Dissolve a portion of the collected condensate in a suitable volatile solvent (e.g., dichloromethane).

  • Instrument Setup (for Pyrolysis-GC-MS):

    • Set the pyrolyzer temperature to the decomposition temperature determined by TGA.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

  • Data Analysis:

    • Separate the decomposition products on the GC column.

    • Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST).

    • Determine the relative abundance of each decomposition product from the peak areas in the chromatogram.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental work to characterize the thermal stability and decomposition of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Identification cluster_data_analysis Data Integration and Reporting Sample This compound Sample TGA TGA (Determine T_onset, T_peak, Mass Loss) Sample->TGA DSC DSC (Determine ΔH_decomp) Sample->DSC GCMS Pyrolysis-GC-MS (Identify Decomposition Products) Sample->GCMS Analysis Comprehensive Thermal Stability Profile TGA->Analysis DSC->Analysis GCMS->Analysis

Experimental Workflow for Thermal Analysis

Conclusion

References

A Technical Guide to the Potential Applications of Long-Chain Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain tertiary alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom within a long aliphatic chain. Unlike their primary and secondary alcohol counterparts, the unique steric hindrance and chemical stability of the tertiary alcohol moiety impart a distinct set of properties, making them valuable in a range of specialized applications. In drug development, they serve as critical metabolic stabilizers, enhancing the pharmacokinetic profiles of therapeutic agents. Their derivatives are effective as surfactants and emulsifiers in complex formulations. Furthermore, they show promise as antimicrobial agents and as precursors for advanced polymers and high-performance lubricants. This guide provides an in-depth review of these applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate further research and development.

Core Applications and Mechanisms

The utility of long-chain tertiary alcohols stems from their structural attributes. The tertiary carbon atom, bonded to three other carbon atoms, shields the hydroxyl group, making it resistant to oxidation and slowing the rate of conjugation reactions. This inherent stability is a cornerstone of their application in pharmacology and materials science.

Drug Development: Enhancing Metabolic Stability

A primary challenge in drug design is engineering molecules that are not rapidly metabolized and cleared from the body. Primary and secondary alcohols are often metabolic "soft spots," susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes and Phase II conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1]

  • Resistance to Oxidation: Tertiary alcohols cannot be easily oxidized because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[1] This prevents their conversion to ketones or aldehydes by CYP enzymes, a common metabolic pathway that deactivates many drugs.[2][3]

  • Reduced Glucuronidation: The bulky alkyl groups surrounding the tertiary hydroxyl group create significant steric hindrance. This shield makes it difficult for UGT enzymes to catalyze the attachment of a large glucuronic acid moiety, thereby slowing down this major elimination pathway.[1][4][5]

By strategically incorporating a long-chain tertiary alcohol group into a drug candidate, medicinal chemists can block these key metabolic routes, leading to improved half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.[1]

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Tertiary Tertiary Alcohol Pathway Pri_Sec_OH Primary / Secondary Alcohol CYP450 CYP450 Enzymes Pri_Sec_OH->CYP450 Oxidation Tert_OH Long-Chain Tertiary Alcohol Ald_Ket Aldehyde / Ketone UGT UGT Enzymes Ald_Ket->UGT Glucuronidation CYP450->Ald_Ket Glucuronide Glucuronide Conjugate (Inactive, Excreted) UGT->Glucuronide Metabolically_Stable Metabolically Stable (Active Drug) Tert_OH->Metabolically_Stable  Resists Metabolism Block_Ox X Block_Gluc X

Caption: Metabolic pathways for alcohols and the stabilizing effect of a tertiary structure.
Surfactants and Emulsifiers

When functionalized with a polar head group (e.g., sulfated), branched-chain tertiary alcohols can act as anionic surfactants. Their branched, bulky hydrophobic tails disrupt the efficient packing of molecules at the air-water interface, leading to distinct surface properties. These include good wetting and emulsifying capabilities, often with lower foaming than their linear counterparts, which is desirable in formulations like coatings, inks, and agrochemicals.

Lubricants and Plasticizers

Esters derived from the reaction of dicarboxylic acids with long-chain branched or tertiary alcohols are used as synthetic lubricants and plasticizers. The branching of the alcohol component disrupts the crystalline packing of the ester molecules at low temperatures, resulting in lower pour points.[6] This makes them suitable for high-performance fluids that must operate across a wide temperature range. In polymers, these esters can increase flexibility and processability.

Antimicrobial Agents

Synthetic tertiary alcohols, particularly those containing aryl or halogenated moieties, have demonstrated promising antimicrobial activity against a range of bacteria and fungi. While the exact mechanism is not fully elucidated, it is believed that their lipophilic character allows them to disrupt the integrity of microbial cell membranes, leading to cell death. Their stability makes them attractive candidates for incorporation into materials or formulations requiring long-lasting antimicrobial protection.

Quantitative Data and Physical Properties

The physical properties of long-chain tertiary alcohols are dictated by their molecular weight and branched structure. The data for specific long-chain tertiary alcohols is not as widely tabulated as for primary alcohols. However, available data and established chemical principles allow for a clear understanding of their properties.

Table 1: Physical Properties of Representative Tertiary Alcohols

Compound Name IUPAC Name Formula Molecular Weight ( g/mol ) Boiling Point (°C)
tert-Butyl Alcohol 2-Methyl-2-propanol C₄H₁₀O 74.12 82.4[7]
2,4,4-Trimethyl-2-pentanol 2,4,4-Trimethylpentan-2-ol C₈H₁₈O 130.23 144[8]
2-Methyl-2-hexanol 2-Methylhexan-2-ol C₇H₁₆O 116.20 141-142

| 2-Methyl-2-octanol (B126132) | 2-Methyloctan-2-ol | C₉H₂₀O | 144.25 | 177-179 |

Note: Data is compiled from multiple sources. Boiling points are at atmospheric pressure.

General Trends:

  • Boiling Point: Increases with molecular weight due to stronger van der Waals forces. However, the high degree of branching in tertiary alcohols lowers their boiling points compared to linear primary alcohols of the same molecular weight, as the branching interferes with efficient molecular packing.[9][10]

  • Solubility: Solubility in water decreases significantly as the hydrocarbon chain length increases. While short-chain tertiary alcohols like tert-butanol (B103910) are miscible with water, long-chain variants are effectively insoluble.[11]

  • Density: Generally, densities are lower than water, typically in the range of 0.80 - 0.85 g/mL.

Table 2: Performance Data of Tertiary/Branched Alcohol Derivatives

Derivative Class Example Compound Application Performance Metric Value/Observation
Anionic Surfactant C₁₆-Branched Tertiary Alcohol Sulfate (B86663) Surfactant Equilibrium Surface Tension (γCMC) 26.69 mN/m[9]
C₁₂-Branched Tertiary Alcohol Sulfate Surfactant Equilibrium Surface Tension (γCMC) 27.41 mN/m[9]
Lubricant Ester Di-2-ethylhexanol Sebacate Lubricant Base Pour Point -60 °C[6]

| | Di-2-ethylbutyl Sebacate | Lubricant Base | Pour Point | -44 °C[6] |

Experimental Protocols

Synthesis of a Long-Chain Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-methyl-2-octanol from 2-octanone (B155638) and a methyl Grignard reagent. The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[12][13]

Synthesis_Workflow cluster_reagent Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction with Ketone cluster_workup Step 3: Hydrolysis and Purification start Start: Dry Glassware Anhydrous Ether mg Add Mg Turnings & Iodomethane (B122720) start->mg reflux Reflux until Mg is consumed mg->reflux grignard Result: Methylmagnesium Iodide (CH3MgI) reflux->grignard add_ketone Slowly add 2-Octanone in Anhydrous Ether grignard->add_ketone stir Stir at Room Temperature add_ketone->stir alkoxide Result: Magnesium Alkoxide Intermediate stir->alkoxide hydrolysis Quench with cold sat. NH4Cl (aq) alkoxide->hydrolysis extract Extract with Diethyl Ether hydrolysis->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product: 2-Methyl-2-octanol evaporate->product

Caption: Workflow for the Grignard synthesis of a long-chain tertiary alcohol.

Materials:

  • Magnesium turnings

  • Iodomethane (Methyl Iodide)

  • Anhydrous diethyl ether

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Methodology:

  • Grignard Reagent Preparation: a. Assemble the dry flask, condenser, and dropping funnel. Place magnesium turnings in the flask under a nitrogen or argon atmosphere. b. Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel. c. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gentle warming may be required. d. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent (methylmagnesium iodide).

  • Reaction with Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Dissolve 2-octanone in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the 2-octanone solution dropwise to the stirred, cooled Grignard reagent. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Work-up and Purification: a. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate magnesium alkoxide. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-2-octanol. e. The product can be further purified by vacuum distillation if required.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a tertiary alcohol, which is the lowest concentration that prevents visible microbial growth.[14][15][16]

MIC_Workflow cluster_dilution Step 1: Serial Dilution cluster_inoculation Step 2: Inoculation cluster_incubation Step 3: Incubation & Reading start Start: 96-well plate Sterile broth Test compound Bacterial culture dispense_broth Dispense 100µL broth into all wells start->dispense_broth adjust_inoculum Adjust bacterial culture to 0.5 McFarland standard start->adjust_inoculum add_compound Add 100µL of 2x compound stock to Column 1 dispense_broth->add_compound inoculate_wells Add inoculum to wells (Col 1-11) dispense_broth->inoculate_wells Col 11: Growth Control (No Compound) incubate Incubate plate (e.g., 37°C for 24h) dispense_broth->incubate Col 12: Sterility Control (No Bacteria) serial_dilute Perform 2-fold serial dilutions from Col 1 to Col 10 add_compound->serial_dilute add_compound->inoculate_wells Col 1-10: Test Concentrations dilute_inoculum Dilute to final inoculum density adjust_inoculum->dilute_inoculum dilute_inoculum->inoculate_wells read_mic Visually inspect for turbidity (bacterial growth) incubate->read_mic result Result: MIC is the lowest concentration in a clear well read_mic->result

References

Health and Safety Considerations for 5-Butyldecan-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 5-Butyldecan-5-ol, a tertiary alcohol with applications in various research and development settings. The information presented herein is intended to inform safe handling, storage, and disposal practices, as well as to provide an understanding of the potential toxicological profile of this compound. All personnel handling this substance should be adequately trained in chemical safety and have access to appropriate personal protective equipment.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for this compound is provided below. This information is critical for understanding the substance's behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Appearance Clear, colorless liquid
Melting Point -30 °C (-22 °F)[1]
Boiling Point 174 °C (345 °F)[1]
Flash Point 46.0 °C (114.8 °F) - closed cup[1]
Density 0.73 g/cm³ at 25 °C (77 °F)[1]
Vapor Pressure 5.1 hPa at 37.7 °C (99.9 °F)[1]
Autoignition Temperature 210.0 °C (410.0 °F)[1]
Water Solubility No data available
Table 2: Hazard Identification and Classification
HazardClassificationPrecautionary Statement Codes
Flammability Flammable liquid and vapor (Category 3)[2]H226[2]
Aspiration Hazard May be fatal if swallowed and enters airways (Category 1)[2]H304[2]
Skin Repeated exposure may cause skin dryness or cracking.[2]-

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. These studies were likely conducted following standardized OECD guidelines.

Table 3: Acute Toxicity of this compound
TestSpeciesRouteResultGuideline
LD50Rat (male and female)Oral> 5,000 mg/kgOECD Test Guideline 401[2]
LC50Rat (male)Inhalation (vapor)> 1369 ppm (8 h)OECD Test Guideline 403[2]
LC50Rat (male and female)Inhalation (dust/mist)> 5.6 mg/l (4 h)[2]OECD Test Guideline 403

Experimental Protocols

While the full, detailed experimental reports for the toxicity of this compound are not publicly available, the following protocols are based on the OECD guidelines cited in the safety data sheets and represent the standard methodologies for such assessments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for assessing the acute toxic effects of a substance administered orally.[2]

Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[2]

Methodology:

  • Test Animals: Healthy, young adult rats are typically used.[2] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[2]

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] For liquids, the substance is typically administered by gavage using a stomach tube.[2] The volume of liquid administered should not exceed 1 mL/100 g of body weight for rodents, although 2 mL/100 g may be used for aqueous solutions.[2]

  • Observation Period: Animals are observed for a period of at least 14 days.[3]

  • Clinical Observations: Cageside observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[2] Particular attention is paid to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[2]

  • Body Weight: Individual animal weights are recorded shortly before administration of the test substance and weekly thereafter.[2]

  • Pathology: All animals (including those that die during the test and survivors at the end of the observation period) undergo a gross necropsy.[2] All observed pathological changes are recorded.[2]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][4]

Objective: To determine the median lethal concentration (LC50), which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals during a defined exposure period.[4]

Methodology:

  • Test Animals: The rat is the preferred species.[5] Healthy young adult animals are used.[6]

  • Exposure System: The study is conducted using a dynamic airflow inhalation exposure system to ensure a precisely controlled atmosphere containing the test substance.[4]

  • Exposure Conditions: Animals are typically exposed to the test substance for a predetermined duration, commonly 4 hours.[3][4] At least three concentrations are usually tested.[3]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[3][5]

  • Clinical Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[4]

Handling and Safety Precautions

Due to its flammability and aspiration hazard, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with a filter appropriate for organic vapors (Filter A).[1]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Due to the risk of aspiration, if vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[1][2]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

  • If Inhaled: Move the person into fresh air.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking in the storage area. Store under an inert gas.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains, as there is a risk of explosion.[1]

Stability and Reactivity

  • Reactivity: Vapor/air mixtures are explosive with intense warming.[1][2]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1][2]

  • Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents and various plastics.[1]

  • Conditions to Avoid: Heating.[1]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: In the event of a fire, carbon oxides may be formed.

Visualized Workflow

The following diagram illustrates a generalized workflow for the health and safety assessment of a chemical substance like this compound.

ChemicalSafetyAssessment cluster_preliminary Preliminary Assessment cluster_toxicity Toxicity Testing cluster_hazard Hazard Communication cluster_risk Risk Management Physicochemical_Properties Physicochemical Properties Analysis Acute_Oral_Toxicity Acute Oral Toxicity (OECD 401/420/423/425) Physicochemical_Properties->Acute_Oral_Toxicity informs dose formulation Structural_Analysis Structural Analysis & (Q)SAR Structural_Analysis->Acute_Oral_Toxicity predicts potential toxicity Classification_Labeling Classification & Labeling (GHS) Acute_Oral_Toxicity->Classification_Labeling Acute_Inhalation_Toxicity Acute Inhalation Toxicity (OECD 403) Acute_Inhalation_Toxicity->Classification_Labeling Skin_Irritation Skin Irritation/Corrosion Skin_Irritation->Classification_Labeling Eye_Irritation Eye Irritation/Damage Eye_Irritation->Classification_Labeling Repeated_Dose_Toxicity Repeated Dose Toxicity Repeated_Dose_Toxicity->Classification_Labeling SDS_Preparation Safety Data Sheet (SDS) Preparation Classification_Labeling->SDS_Preparation Handling_Precautions Handling Precautions & PPE SDS_Preparation->Handling_Precautions Storage_Disposal Storage & Disposal Procedures SDS_Preparation->Storage_Disposal Exposure_Assessment Exposure Assessment Exposure_Assessment->Handling_Precautions

Caption: Chemical Safety Assessment Workflow.

References

Methodological & Application

Purifying 5-Butyldecan-5-ol: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of the tertiary alcohol, 5-Butyldecan-5-ol, using silica (B1680970) gel column chromatography. This method is designed to efficiently remove impurities, yielding a high-purity product suitable for further research and development applications.

Introduction

This compound is a long-chain, branched tertiary alcohol. Due to its hydrophobic nature and the potential for closely related impurities from its synthesis, purification by column chromatography is an essential step to ensure high purity. This document outlines the principles, experimental procedures, and expected outcomes for the successful purification of this compound. The primary separation mechanism is adsorption chromatography on a polar stationary phase (silica gel) with a non-polar mobile phase, where compounds are separated based on their polarity. Less polar compounds will elute faster, while more polar compounds will have a stronger affinity for the silica gel and elute later.

Data Summary

The following tables summarize the key parameters and expected results for the purification of this compound by flash column chromatography.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40 mm x 200 mm for 1-5 g scale)
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297) Gradient
Initial Eluent 98:2 (Hexane:Ethyl Acetate)
Final Eluent 90:10 (Hexane:Ethyl Acetate)
Flow Rate ~2 inches/minute (flash chromatography)[1]
Detection Method Thin-Layer Chromatography (TLC) with chemical staining

Table 2: Sample and Fractionation Data (Example for a 2.5 g crude sample)

ParameterValue
Crude Sample Loading 2.5 g
Volume of Silica Gel ~125 g (50:1 ratio of silica to crude product)
Initial Eluent Volume 500 mL
Gradient Eluent Volume 1000 - 1500 mL
Fraction Size 20 mL
Expected Product Elution Fractions ~25-40
Typical Yield >95%
Expected Purity >98%

Experimental Protocols

This section provides a detailed step-by-step procedure for the purification of this compound.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[2] This will help predict the elution behavior of this compound and its impurities on the column.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude this compound sample

  • Various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 98:2, 95:5, 90:10)

  • Visualizing agent (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing a hexane/ethyl acetate mixture.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Dry the plate and visualize the spots using a potassium permanganate stain.

  • The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.[1]

Column Preparation (Slurry Method)

Proper column packing is critical for achieving good separation.[3]

Materials:

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Silica gel (230-400 mesh)

  • Initial eluent (e.g., 98:2 Hexane:Ethyl Acetate)

Procedure:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a thin layer of sand (~1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluent. The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[3]

  • Once the silica has settled, add another layer of sand (~1 cm) on top to protect the silica bed from disturbance during sample loading.

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading

Procedure:

  • Dissolve the crude this compound (e.g., 2.5 g) in a minimal amount of a non-polar solvent like hexane or the initial eluting solvent.

  • Carefully apply the dissolved sample to the top of the column using a pipette, allowing it to distribute evenly onto the sand.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Rinse the sample flask with a small amount of the initial eluent and add it to the column to ensure all the sample is loaded.

  • Once the sample has fully entered the silica, carefully add the mobile phase to the top of the column.

Elution and Fraction Collection

A gradient elution is recommended to efficiently separate the non-polar impurities from the more polar this compound.[2]

Procedure:

  • Begin eluting the column with the initial, less polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).

  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[1]

  • Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in labeled test tubes or vials.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, after collecting a set number of fractions with the initial eluent, switch to a 95:5 mixture, and then to a 90:10 mixture.

  • Monitor the composition of the fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development column_prep Column Packing tlc->column_prep Determines Solvent System sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product logical_relationship cluster_chromatography Column Chromatography Parameters compound_properties Compound Properties (Polarity of this compound and Impurities) separation Separation Efficiency compound_properties->separation stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation mobile_phase Mobile Phase (Hexane/EtOAc - Non-polar to Moderately Polar) mobile_phase->separation

References

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Butyldecan-5-ol. Included are the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments within the molecule. A standard experimental protocol for acquiring the ¹H NMR spectrum of a tertiary alcohol is also detailed. These notes are intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development for the structural elucidation of similar molecules.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure and established principles of NMR spectroscopy. Due to the molecule's symmetry, with two identical butyl groups and two identical pentyl groups attached to the tertiary carbon bearing the hydroxyl group, a simplified spectrum is anticipated.

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a (-CH₃)~ 0.9Triplet (t)6H
b, c, d (-CH₂)~ 1.2 - 1.6Multiplet (m)20H
e (-OH)~ 1.0 - 2.5 (variable)Singlet (s)1H

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.[1] It often appears as a broad singlet and its signal can be exchanged with deuterium (B1214612) by adding D₂O to the NMR sample, causing the peak to disappear from the spectrum.[2]

Experimental Protocol: ¹H NMR Spectroscopy of a Tertiary Alcohol

This protocol outlines the standard procedure for the preparation and analysis of a tertiary alcohol, such as this compound, by ¹H NMR spectroscopy.

2.1. Materials and Equipment

  • This compound (sample)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers often reference the solvent peak)

2.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • If TMS is used as an internal standard, add one drop.

  • Cap the NMR tube securely and gently vortex the tube until the sample is completely dissolved.

2.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm or the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the protons.

2.4. D₂O Exchange (Optional)

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms its assignment as the hydroxyl proton.[2][3]

Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Correlation A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Identify Number of Signals B->C D Determine Chemical Shifts (ppm) C->D E Analyze Integration (Proton Ratio) D->E F Determine Multiplicity (n+1 rule) E->F G Assign Signals to Protons F->G H Confirm with D2O Exchange for -OH G->H I Final Structure Confirmation H->I

Caption: Workflow for the interpretation of the ¹H NMR spectrum of this compound.

Discussion

The predicted ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The upfield region of the spectrum is expected to be dominated by the signals of the alkyl protons. The terminal methyl groups (-CH₃) of the butyl and pentyl chains are anticipated to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) groups. The numerous methylene protons along the alkyl chains will likely overlap, resulting in a complex multiplet in the region of approximately 1.2 to 1.6 ppm. The single proton of the hydroxyl group (-OH) is expected to be a singlet, as proton exchange often decouples it from adjacent protons.[2][4] Its chemical shift can vary, and its identity can be confirmed by its disappearance upon the addition of D₂O.[3] The absence of protons on the carbon adjacent to the hydroxyl group (a tertiary alcohol) means there will be no signal in the typical 3.4-4.5 ppm region for protons on a carbon bearing an oxygen.[2]

Conclusion

This application note provides a predicted ¹H NMR spectrum for this compound and a standard protocol for its experimental determination. The interpretation of the spectrum is straightforward, relying on fundamental principles of chemical shift, integration, and spin-spin splitting. The provided workflow and data serve as a valuable reference for the structural characterization of this and similar tertiary alcohols.

References

Application Note: Functional Group Analysis of 5-Butyldecan-5-ol using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the functional group analysis of 5-Butyldecan-5-ol, a tertiary alcohol. The position, intensity, and shape of absorption bands in the IR spectrum provide a molecular fingerprint, allowing for the confirmation of key functional moieties within the molecule.

Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the primary functional groups of interest are the hydroxyl (-OH) group and the alkyl (C-H) chains. The tertiary nature of the alcohol can also be inferred from the specific wavenumber of the C-O stretching vibration.

Key Functional Groups in this compound and their Expected IR Absorptions:

  • O-H Stretch: The stretching vibration of the hydroxyl group is highly characteristic. Due to hydrogen bonding between alcohol molecules, this absorption appears as a strong and broad band in the region of 3600-3200 cm⁻¹.[1][2][3][4] The broadness of this peak is a key indicator of the presence of an alcohol.[1][2][4]

  • C-H Stretch: The stretching vibrations of the C-H bonds in the butyl and decyl chains will result in strong absorptions in the 3000-2850 cm⁻¹ region.[5][6]

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in an alcohol is also a prominent feature. For tertiary alcohols, this peak is typically observed in the 1200-1125 cm⁻¹ range.[7][8] This is shifted to a higher frequency compared to primary and secondary alcohols.[9]

Experimental Protocol

Objective: To acquire the infrared spectrum of this compound and identify its characteristic functional group absorptions.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory

Materials:

  • This compound (liquid sample)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to account for atmospheric and instrumental interferences. This involves recording a spectrum with no sample on the ATR crystal.[10][11]

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[12][13] The sample volume should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[10]

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, if necessary).

    • Identify the key absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the functional groups present in this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.[11][12]

Data Presentation

The expected IR absorption bands for this compound are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected IntensityPeak Shape
3600 - 3200O-H (Alcohol)StretchingStrongBroad
3000 - 2850C-H (Alkyl)StretchingStrongSharp
1470 - 1450C-H (Alkyl)Bending (Scissoring)MediumSharp
1370 - 1350C-H (Alkyl - CH₃)Bending (Rocking)MediumSharp
1200 - 1125C-O (Tertiary Alcohol)StretchingStrongSharp

Experimental Workflow

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing & Interpretation A Instrument Warm-up B Perform Background Scan A->B C Apply this compound to ATR Crystal B->C Ready for Sample D Acquire IR Spectrum C->D E Identify Peak Wavenumbers D->E Raw Spectrum Data F Correlate Peaks to Functional Groups E->F G Final Report F->G

Caption: Workflow for IR Spectroscopy of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the expected mass spectrometry fragmentation pattern of 5-Butyldecan-5-ol, a tertiary alcohol. Understanding the fragmentation behavior of such molecules is critical for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and development. This note provides a detailed experimental protocol for analysis via electron ionization mass spectrometry (EI-MS) and presents the predicted fragmentation pathways and corresponding m/z values in a clear, tabular format. A visual representation of the fragmentation process is also provided using a Graphviz diagram to aid in the interpretation of mass spectral data.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Tertiary alcohols, such as this compound, exhibit distinct fragmentation patterns. Due to the stability of the resulting tertiary carbocation, the molecular ion peak is often of low abundance or entirely absent in the mass spectrum.[1][2][3] The primary fragmentation pathways for tertiary alcohols are alpha-cleavage and dehydration.[2][4][5]

  • Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process results in the formation of a stable, resonance-stabilized oxonium ion and a radical species.[4][5]

  • Dehydration: This pathway involves the elimination of a water molecule (H₂O) from the molecular ion, resulting in a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺).[1][2]

This compound has a molecular formula of C₁₄H₃₀O and a monoisotopic mass of 214.2297 g/mol .[6] Its structure consists of a decane (B31447) backbone with a hydroxyl group and a butyl group attached to the fifth carbon, rendering it a tertiary alcohol. The groups attached to the tertiary carbon are two butyl groups and one pentyl group.

Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization is summarized in the table below. The fragmentation is dominated by alpha-cleavage and dehydration.

m/z Proposed Fragment Ion Fragmentation Pathway Notes
214[C₁₄H₃₀O]⁺Molecular IonExpected to be of very low abundance or absent.[1][2][3]
196[C₁₄H₂₈]⁺Dehydration ([M-18])Loss of a water molecule from the molecular ion.[1][2]
157[C₁₀H₂₁O]⁺Alpha-cleavageLoss of a butyl radical (•C₄H₉) from the molecular ion.
143[C₉H₁₉O]⁺Alpha-cleavageLoss of a pentyl radical (•C₅H₁₁) from the molecular ion.
57[C₄H₉]⁺Alkyl fragmentButyl carbocation, can be formed from further fragmentation.
71[C₅H₁₁]⁺Alkyl fragmentPentyl carbocation, can be formed from further fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Perform a serial dilution to obtain a final concentration of 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC)

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Process the data using the instrument's software to identify the m/z values of the fragment ions and their relative abundances.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern.

Fragmentation Pathway Diagram

Fragmentation_of_5_Butyldecan_5_ol cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M This compound [C₁₄H₃₀O]⁺˙ m/z = 214 F1 [C₁₀H₂₁O]⁺ m/z = 157 M->F1 - •C₄H₉ F2 [C₉H₁₉O]⁺ m/z = 143 M->F2 - •C₅H₁₁ F3 [C₁₄H₂₈]⁺˙ m/z = 196 M->F3 - H₂O

Caption: Fragmentation pathways of this compound in EI-MS.

References

Application Notes and Protocols: 5-Butyldecan-5-ol as a Novel Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Butyldecan-5-ol is a tertiary alcohol with a branched, long-chain alkyl structure. While direct studies on its application as a lubricant additive are not extensively documented in publicly available literature, its molecular structure suggests potential benefits analogous to other long-chain and branched alcohols.[1][2] Such compounds are known to improve the lubricity, thermal stability, and low-temperature performance of base oils.[1] This document outlines the potential applications of this compound as a lubricant additive and provides detailed protocols for its evaluation.

Potential Applications

Based on the characteristics of similar long-chain alcohols, this compound is proposed for use in the following applications:

  • Friction Modifier: The long alkyl chains can form a protective film on metal surfaces, reducing direct metal-to-metal contact and thereby lowering the coefficient of friction.

  • Anti-Wear Additive: By forming a boundary lubricating film, it can help to minimize wear under moderate load conditions.

  • Viscosity Index Improver Precursor: While not a polymer itself, it can serve as a monomer for the synthesis of polymethacrylate (B1205211) (PMA) viscosity index improvers. PMAs derived from long-chain alcohols are known to enhance the viscosity-temperature characteristics of lubricants.[3]

  • Component of Synthetic Esters: this compound can be esterified with dicarboxylic acids to produce synthetic esters.[1] These esters are valuable as high-performance lubricant base stocks or additives, exhibiting excellent thermal stability and low pour points.[1]

Quantitative Data Summary

The following tables summarize the expected performance improvements when this compound is blended with a standard Group III base oil. These values are hypothetical and should be confirmed through experimental testing as outlined in the protocols below.

Table 1: Tribological Performance

PropertyBase OilBase Oil + 5% this compound (Predicted)Test Method
Coefficient of Friction0.120.09ASTM D5183
Wear Scar Diameter (mm)0.550.45ASTM D4172
Weld Point (N)16001800ASTM D2783
Load-Wear Index4555ASTM D2783

Table 2: Physical and Chemical Properties

PropertyBase OilBase Oil + 5% this compound (Predicted)Test Method
Kinematic Viscosity @ 40°C (cSt)4648ASTM D445
Kinematic Viscosity @ 100°C (cSt)6.87.2ASTM D445
Viscosity Index120130ASTM D2270
Pour Point (°C)-15-18ASTM D97
Flash Point (°C)220225ASTM D92
Oxidation Stability (minutes)150200ASTM D2272

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a lubricant additive are provided below.

Protocol 1: Tribological Performance Evaluation using a Four-Ball Wear Tester

This protocol describes the procedure for determining the anti-wear and extreme pressure properties of a lubricant blend containing this compound.

1. Objective: To quantify the reduction in friction and wear provided by the addition of this compound to a base oil.

2. Apparatus: Four-Ball Wear Test Machine.

3. Materials:

  • Group III Base Oil
  • This compound
  • Steel test balls (AISI 52100 steel)
  • Heptane (B126788) (for cleaning)

4. Procedure:

  • Preparation of Lubricant Blends: Prepare a 5% (w/w) solution of this compound in the base oil. Ensure thorough mixing.
  • Cleaning: Thoroughly clean the test balls and the ball pot with heptane and allow them to dry completely.
  • Assembly: Place three of the clean, dry steel balls in the ball pot. Secure the pot in the tester. Place the fourth ball in the chuck of the motor-driven spindle.
  • Lubricant Addition: Pour the test lubricant into the ball pot to a level sufficient to cover the three lower balls.
  • Test Conditions (Anti-Wear - ASTM D4172):
  • Temperature: 75 °C
  • Speed: 1200 rpm
  • Load: 392 N (40 kgf)
  • Duration: 60 minutes
  • Test Conditions (Extreme Pressure - ASTM D2783):
  • Temperature: Ambient
  • Speed: 1770 rpm
  • Load: Increased in stages until welding occurs.
  • Duration: 10 seconds per load stage.
  • Post-Test Analysis:
  • After the anti-wear test, clean the three lower balls and measure the diameter of the wear scars using a microscope. Calculate the average wear scar diameter.
  • For the extreme pressure test, record the load at which welding occurs (weld point) and calculate the Load-Wear Index.

5. Data Analysis: Compare the wear scar diameter, weld point, and load-wear index of the base oil with the blend containing this compound.

Protocol 2: Evaluation of Physical and Chemical Properties

This protocol outlines the standard methods for determining key physical and chemical properties of the lubricant blend.

1. Objective: To assess the effect of this compound on the viscosity, low-temperature performance, flash point, and oxidative stability of the base oil.

2. Apparatus:

  • Viscometer Bath
  • Pour Point Apparatus
  • Cleveland Open Cup Flash Point Tester
  • Rotary Pressure Vessel Oxidation Test (RPVOT) Apparatus

3. Procedure:

  • Viscosity and Viscosity Index (ASTM D445 and D2270):
  • Measure the kinematic viscosity of the lubricant samples at 40 °C and 100 °C using a calibrated glass capillary viscometer.
  • Calculate the viscosity index using the measured viscosities.
  • Pour Point (ASTM D97):
  • Cool the lubricant sample at a specified rate and examine it for flow characteristics at intervals of 3 °C.
  • The lowest temperature at which movement of the oil is observed is recorded as the pour point.
  • Flash Point (ASTM D92):
  • Heat the lubricant sample in an open cup at a constant rate.
  • Pass a small flame across the surface of the oil at regular temperature intervals.
  • The lowest temperature at which the vapors above the oil ignite is the flash point.
  • Oxidation Stability (ASTM D2272 - RPVOT):
  • Place the lubricant sample in a pressure vessel with a copper catalyst and water.
  • Pressurize the vessel with oxygen and place it in a heated bath.
  • Rotate the vessel and monitor the pressure. The time taken for the pressure to drop by a specified amount is the oxidation induction time.

4. Data Analysis: Compare the results for the base oil and the blend containing this compound to determine the additive's effect on these properties.

Visualizations

Mechanism of Action: Boundary Lubrication

The following diagram illustrates the proposed mechanism by which this compound acts as a boundary lubricant. The polar hydroxyl group adsorbs onto the metal surface, while the long, branched alkyl chain forms a protective, low-shear-strength film.

BoundaryLubrication cluster_surface1 Metal Surface 1 cluster_surface2 Metal Surface 2 s1_node Surface Asperities s2_node Surface Asperities s1_node->s2_node Relative Motion a1 OH a1->s1_node Adsorption c1 C14H29 a1->c1 Alkyl Chain a2 OH a2->s1_node c2 C14H29 a2->c2 Alkyl Chain a3 OH a3->s1_node c3 C14H29 a3->c3

Caption: Adsorption of this compound on metal surfaces.

Experimental Workflow: Tribological Testing

This diagram outlines the logical flow of the tribological testing protocol.

TribologicalWorkflow prep Prepare Lubricant Blends (Base Oil vs. Base Oil + Additive) clean Clean Test Components (Balls and Pot) prep->clean assemble Assemble Four-Ball Tester clean->assemble load_lube Load Lubricant Sample assemble->load_lube run_test Run Test (ASTM D4172 or D2783) load_lube->run_test analyze Post-Test Analysis (Measure Wear Scar / Record Weld Point) run_test->analyze compare Compare Results analyze->compare

Caption: Workflow for four-ball tribological testing.

References

Application Notes and Protocols: 5-Butyldecan-5-ol as a Potential Surfactant or Emulsifier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Butyldecan-5-ol as a surfactant or emulsifier, particularly within the realms of pharmaceutical formulations and drug delivery. Due to the limited specific experimental data on this compound in publicly available literature, this document outlines the theoretical basis for its potential applications and provides detailed protocols for its characterization and evaluation.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Its molecular structure, featuring a central carbon atom bonded to a hydroxyl group and three alkyl chains (two butyl groups and one pentyl group, based on IUPAC nomenclature of this compound), suggests amphiphilic properties.[1] The hydroxyl group provides a hydrophilic head, while the fourteen-carbon branched alkyl chains constitute a significant hydrophobic tail. This combination of a polar head and a nonpolar tail is the fundamental characteristic of a surfactant molecule.

Tertiary alcohols, in general, are known to exhibit improved metabolic stability compared to primary and secondary alcohols, as the tertiary carbon atom cannot be easily oxidized.[2][3] This characteristic makes this compound a potentially attractive candidate for use in drug formulations where metabolic degradation of the excipient is a concern.

Potential Applications in Drug Development

The amphiphilic nature of this compound suggests its potential use in various aspects of drug development:

  • Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs), this compound could act as a surfactant to increase their solubility in aqueous media by forming micelles.

  • Emulsifying Agent: In the formulation of emulsions (e.g., oil-in-water or water-in-oil), it may function as an emulsifier to stabilize the dispersion of one immiscible liquid in another.[4] This is critical for the development of creams, lotions, and some parenteral formulations.

  • Component of Nano-drug Delivery Systems: Surfactants are integral to the formation and stabilization of nanoparticles, liposomes, and other nano-sized drug delivery systems, which can enhance drug targeting and bioavailability.[5][6][7]

Experimental Protocols for Characterization

To evaluate the potential of this compound as a surfactant or emulsifier, a series of standard characterization experiments should be performed. The following are detailed protocols for key experiments.

The CMC is the concentration of a surfactant above which micelles form.[8] It is a critical parameter for understanding a surfactant's efficiency.

Protocol: CMC Determination by Surface Tensiometry

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be significantly higher than the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[9][10][11]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the point at which the surface tension plateaus.[10]

Protocol: CMC Determination by Fluorescence Spectroscopy

This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations.

  • Add Fluorescent Probe: Add a small aliquot of a concentrated pyrene (B120774) stock solution (in a volatile solvent like acetone) to each surfactant solution. The final pyrene concentration should be in the micromolar range. Allow the solvent to evaporate.

  • Incubate: Gently mix and incubate the solutions to allow for the partitioning of pyrene.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene.

  • Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the this compound concentration. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles, and the inflection point of this curve corresponds to the CMC.[12]

The ability of this compound to form and stabilize an emulsion can be assessed by preparing a simple oil-in-water emulsion and monitoring its stability over time.

Protocol: Emulsion Formation and Stability Assessment

  • Preparation of Phases:

    • Aqueous Phase: Dissolve a known concentration of this compound in an aqueous buffer.

    • Oil Phase: Select a pharmaceutically relevant oil (e.g., medium-chain triglycerides, sesame oil).

  • Emulsification:

    • Combine the aqueous and oil phases at a defined ratio (e.g., 70:30 water to oil).

    • Homogenize the mixture using a high-shear homogenizer or sonicator for a specified time and power setting to form the emulsion.

  • Stability Testing:

    • Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals.[13][14][15]

    • Droplet Size Analysis: Measure the initial droplet size distribution of the emulsion using dynamic light scattering (DLS) or laser diffraction. Repeat the measurement over time to monitor for any increase in droplet size, which would indicate coalescence.[16][17]

    • Zeta Potential Measurement: For oil-in-water emulsions, measuring the zeta potential can provide insight into the electrostatic stability of the droplets.

    • Accelerated Stability Testing: Centrifuge the emulsion at a low speed to accelerate creaming and coalescence, providing a rapid assessment of stability.[13]

Data Presentation

For clear comparison and analysis, all quantitative data should be summarized in tables.

Table 1: Surfactant Properties of this compound

Parameter Method Value
Critical Micelle Concentration (CMC) Surface Tensiometry [Insert experimental value]
Critical Micelle Concentration (CMC) Fluorescence Spectroscopy [Insert experimental value]
Surface Tension at CMC (γCMC) Surface Tensiometry [Insert experimental value]

| Hydrophilic-Lipophilic Balance (HLB) | [Calculated or experimentally determined] | [Insert value] |

Table 2: Emulsion Stability Data

Time (days) Storage Temperature (°C) Visual Appearance Mean Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
0 25 Homogeneous [Initial Value] [Initial Value] [Initial Value]
7 4 [Observation] [Value] [Value] [Value]
7 25 [Observation] [Value] [Value] [Value]
7 40 [Observation] [Value] [Value] [Value]
30 4 [Observation] [Value] [Value] [Value]
30 25 [Observation] [Value] [Value] [Value]

| 30 | 40 | [Observation] | [Value] | [Value] | [Value] |

Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solution of this compound prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st measure_fl Measure Fluorescence (Spectrofluorometer with Pyrene) prep_dilutions->measure_fl plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_fl Plot I₁/I₃ Ratio vs. log(Concentration) measure_fl->plot_fl cmc Determine Critical Micelle Concentration (CMC) plot_st->cmc plot_fl->cmc

Caption: Workflow for CMC determination.

Emulsion_Stability_Workflow cluster_formation Emulsion Formation cluster_testing Stability Testing cluster_analysis Data Analysis Over Time prep_phases Prepare Aqueous and Oil Phases (with this compound) homogenize Homogenize Mixture (High-Shear Mixer or Sonicator) prep_phases->homogenize visual Visual Observation (Creaming, Coalescence) homogenize->visual droplet_size Droplet Size Analysis (DLS/Laser Diffraction) homogenize->droplet_size zeta Zeta Potential Measurement homogenize->zeta accelerated Accelerated Testing (Centrifugation) homogenize->accelerated analyze Compare Changes in Droplet Size and Appearance visual->analyze droplet_size->analyze zeta->analyze accelerated->analyze

Caption: Emulsion stability testing workflow.

Conclusion

References

Application of 5-Butyldecan-5-ol in Polymer Synthesis: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive review of scientific literature reveals no specific, documented applications of 5-Butyldecan-5-ol in polymer synthesis. This tertiary alcohol is not a commonly utilized monomer, initiator, or chain transfer agent in polymerization reactions. However, based on the fundamental principles of polymer chemistry, it is possible to theorize potential roles for this molecule. This document explores these hypothetical applications, providing a framework for potential future research. It is critical to note that the following protocols and discussions are based on established mechanisms for structurally similar compounds and have not been experimentally validated for this compound.

Theoretical Applications

The structure of this compound, a tertiary alcohol, suggests two primary theoretical roles in polymer synthesis: as a co-initiator in cationic polymerization and as a chain transfer agent.

Co-initiator in Cationic Polymerization

In cationic polymerization, a strong protic acid or a Lewis acid in the presence of a proton source (like water or an alcohol) is typically used to generate a carbocation that initiates polymerization. A tertiary alcohol like this compound could theoretically act as a proton source, or "co-initiator," in conjunction with a Lewis acid.

Proposed Mechanism:

The Lewis acid would activate the monomer, making it susceptible to nucleophilic attack by the hydroxyl group of this compound. This would generate a carbocationic species that can then propagate by adding to subsequent monomer units.

Hypothetical Experimental Protocol: Cationic Polymerization of Isobutylene (B52900)

Materials:

  • This compound

  • Isobutylene (monomer)

  • Titanium tetrachloride (TiCl₄) (Lewis acid)

  • Dichloromethane (B109758) (solvent)

  • Methanol (terminating agent)

Procedure:

  • In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, dissolve this compound in dry dichloromethane.

  • Cool the solution to -80°C using a dry ice/acetone bath.

  • Add the desired amount of isobutylene monomer to the reactor.

  • Slowly add a pre-chilled solution of titanium tetrachloride in dichloromethane to the reactor to initiate the polymerization.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding an excess of cold methanol.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer under vacuum.

Quantitative Data (Hypothetical):

Entry[Monomer]:[Initiator]:[Lewis Acid]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:10-8018510,0001.8
2200:1:10-8018020,0001.9
3100:1:5-8017012,0002.1

Note: This data is purely illustrative and not based on experimental results.

Diagram of a Hypothetical Cationic Polymerization Initiation

G cluster_initiation Initiation cluster_propagation Propagation This compound This compound Lewis_Acid Lewis Acid (e.g., TiCl₄) This compound->Lewis_Acid Monomer Monomer Lewis_Acid->Monomer Activated_Monomer Activated Monomer Monomer->Activated_Monomer Initiating_Cation Initiating Carbocation Activated_Monomer->Initiating_Cation Growing_Polymer_Chain Growing Polymer Chain Initiating_Cation->Growing_Polymer_Chain Monomer_2 Monomer Growing_Polymer_Chain->Monomer_2 Elongated_Chain Elongated Polymer Chain Monomer_2->Elongated_Chain

Caption: Hypothetical initiation and propagation in cationic polymerization using this compound as a co-initiator.

Chain Transfer Agent in Radical Polymerization

In radical polymerization, a chain transfer agent can be used to control the molecular weight of the resulting polymer. Alcohols can act as chain transfer agents, although they are generally not as effective as thiols. The tertiary hydrogen in this compound is susceptible to abstraction by a growing polymer radical.

Proposed Mechanism:

A growing polymer radical abstracts the hydrogen atom from the hydroxyl group of this compound, terminating the growth of that polymer chain. The resulting radical on the this compound can then initiate a new polymer chain.

Hypothetical Experimental Protocol: Radical Polymerization of Methyl Methacrylate (B99206)

Materials:

  • Methyl methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • This compound (chain transfer agent)

  • Toluene (solvent)

  • Methanol (precipitating agent)

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of methyl methacrylate, AIBN, and this compound in toluene.

  • De-gas the solution by bubbling with nitrogen for 20 minutes.

  • Heat the reaction mixture to 70°C to initiate polymerization.

  • Maintain the temperature and stirring for the desired reaction time.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter and dry the polymer under vacuum.

Quantitative Data (Hypothetical):

Entry[Monomer]:[Initiator][this compound] (mol%)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1049050,0002.5
2100:1148835,0002.3
3100:1548515,0002.1

Note: This data is purely illustrative and not based on experimental results.

Diagram of a Hypothetical Chain Transfer Process

G Growing_Polymer_Radical Growing Polymer Radical This compound This compound Growing_Polymer_Radical->this compound H abstraction Terminated_Polymer Terminated Polymer Chain Growing_Polymer_Radical->Terminated_Polymer Alcohol_Radical This compound Radical This compound->Alcohol_Radical Monomer Monomer Alcohol_Radical->Monomer New_Polymer_Radical New Growing Polymer Radical Monomer->New_Polymer_Radical

Caption: Hypothetical chain transfer mechanism involving this compound in radical polymerization.

Conclusion

While there is no established use of this compound in polymer synthesis, its chemical structure as a tertiary alcohol allows for the theoretical exploration of its potential roles as a co-initiator in cationic polymerization and as a chain transfer agent. The bulky butyl and decyl groups may introduce steric hindrance, potentially affecting reaction kinetics and the properties of the resulting polymers. Further experimental investigation would be necessary to validate these hypothetical applications and to determine the practical utility of this compound in the field of polymer chemistry. Researchers interested in exploring novel polymerization additives could consider these theoretical frameworks as a starting point for their investigations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reaction Conditions for 5-Butyldecan-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Butyldecan-5-ol via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using a Grignard reaction?

A1: The synthesis of this compound, a tertiary alcohol, is typically achieved by reacting an ester, such as ethyl hexanoate (B1226103), with two equivalents of a Grignard reagent, butylmagnesium bromide. The Grignard reagent adds to the carbonyl carbon of the ester twice.[1][2][3] The first addition results in the formation of a ketone intermediate, which is more reactive than the starting ester.[3] This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[3]

Q2: Why are anhydrous conditions critical for a successful Grignard reaction?

A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They will react readily with protic solvents, including water, alcohols, and carboxylic acids.[4] This reaction will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment.

Q3: How can I initiate the Grignard reaction if it doesn't start spontaneously?

A3: The initiation of a Grignard reaction can sometimes be sluggish. If the reaction does not begin on its own, several techniques can be employed:

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.

  • Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface. The disappearance of the brown iodine color is an indicator that the reaction has initiated.[4]

  • Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. However, this should be done with extreme caution to avoid uncontrolled boiling of the solvent.

  • Addition of an Initiator: A small amount of a pre-formed Grignard reagent or a more reactive alkyl halide like 1,2-dibromoethane (B42909) can be added to start the reaction.

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

A4: Several side reactions can occur, potentially lowering the yield of this compound:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide (butyl bromide) to form octane. This is more prevalent at higher temperatures.

  • Enolization: The Grignard reagent can act as a base and deprotonate the ester at the alpha-position, leading to the formation of an enolate and reducing the amount of Grignard reagent available for nucleophilic addition.

  • Reduction: In some cases, the Grignard reagent can reduce the ketone intermediate to a secondary alcohol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Presence of water in glassware or solvents.2. Poor quality or passivated magnesium turnings.3. Incomplete reaction.4. Grignard reagent was not successfully formed.1. Flame-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry.2. Use fresh, high-quality magnesium turnings. Activate the magnesium with iodine or by crushing.3. Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature moderately.4. Confirm Grignard formation before adding the ester. The solution should turn cloudy and may bubble.
Formation of Significant Byproducts 1. High reaction temperature favoring Wurtz coupling.2. Slow addition of the Grignard reagent to the ester.3. Use of a sterically hindered Grignard reagent or ester.1. Maintain a controlled reaction temperature, typically at room temperature or slightly below. Use an ice bath to manage exothermic reactions.2. Add the Grignard reagent to the ester solution dropwise with efficient stirring to ensure rapid mixing.3. While butylmagnesium bromide and ethyl hexanoate are not excessively hindered, ensure proper stoichiometry and reaction conditions.
Reaction Fails to Initiate 1. Passivated magnesium surface.2. Insufficiently reactive alkyl halide.1. Activate the magnesium using a crystal of iodine, a small amount of 1,2-dibromoethane, or by mechanically crushing the turnings.2. Ensure the butyl bromide is of good quality. Consider using butyl iodide for faster reaction, though it is more expensive.
Solidification of the Reaction Mixture Formation of magnesium alkoxide salts.Use a mechanical stirrer to ensure proper mixing. Add more anhydrous solvent to improve solubility if necessary.

Experimental Protocols

Synthesis of Butylmagnesium Bromide (Grignard Reagent)
  • Preparation: All glassware (a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Reactants: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of butyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

  • Addition: Once the reaction has started, add the remaining butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the butylmagnesium bromide Grignard reagent.

Synthesis of this compound
  • Setup: In a separate dry three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of ethyl hexanoate in anhydrous diethyl ether or THF.

  • Reaction: Cool the ester solution in an ice bath. Slowly add the prepared butylmagnesium bromide solution from the dropping funnel with vigorous stirring. The temperature should be maintained below 20°C. Two equivalents of the Grignard reagent are required for each equivalent of the ester.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Then, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following table summarizes the expected impact of different solvents and temperatures on the yield of a typical Grignard reaction for the synthesis of a tertiary alcohol. Please note that these are general trends, and optimal conditions for the synthesis of this compound should be determined empirically.

Solvent Boiling Point (°C) Relative Rate of Grignard Formation Typical Reaction Temperature (°C) Expected Yield Range Notes
Diethyl Ether34.6Moderate20-35GoodCommon choice, but low boiling point can limit reaction temperature.
Tetrahydrofuran (THF)66Fast20-66Very GoodHigher boiling point allows for a wider temperature range. Can be more prone to side reactions at higher temperatures.
2-Methyltetrahydrofuran (2-MeTHF)80Moderate to Fast20-80ExcellentA greener alternative to THF with a higher boiling point and often leads to cleaner reactions and reduced Wurtz coupling.[5]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ester cluster_workup Workup and Purification Dry_Glassware Dry Glassware Mg_Activation Activate Mg (e.g., Iodine) Dry_Glassware->Mg_Activation Anhydrous_Solvents Anhydrous Solvents Butyl_Bromide_Addition Add Butyl Bromide to Mg in Ether/THF Anhydrous_Solvents->Butyl_Bromide_Addition Mg_Activation->Butyl_Bromide_Addition Grignard_Formation Butylmagnesium Bromide (R-MgX) Butyl_Bromide_Addition->Grignard_Formation Addition Slowly Add Grignard to Ester Solution Grignard_Formation->Addition 2 equivalents Ester_Solution Ethyl Hexanoate in Ether/THF Ester_Solution->Addition Alkoxide_Formation Intermediate Alkoxide Addition->Alkoxide_Formation Quenching Quench with aq. NH4Cl Alkoxide_Formation->Quenching Extraction Extract with Ether Quenching->Extraction Purification Dry and Purify (Distillation/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Grignard Was Grignard Reagent Successfully Formed? Start->Check_Grignard Yes_Grignard Yes Check_Grignard->Yes_Grignard No_Grignard No Check_Grignard->No_Grignard Check_Conditions Were Reaction Conditions Anhydrous? Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous No_Anhydrous No Check_Conditions->No_Anhydrous Check_Initiation Did the Reaction Initiate? Yes_Initiation Yes Check_Initiation->Yes_Initiation No_Initiation No Check_Initiation->No_Initiation Check_Ester Is the Ester of Good Quality? Check_Workup Was the Workup Procedure Correct? Check_Ester->Check_Workup Pure Solution_Ester Use purified ester. Check_Ester->Solution_Ester Impure Solution_Workup Review and repeat workup procedure carefully. Check_Workup->Solution_Workup Incorrect Yes_Grignard->Check_Conditions No_Grignard->Check_Initiation Yes_Anhydrous->Check_Ester Solution_Anhydrous Re-dry all glassware and use fresh anhydrous solvents. No_Anhydrous->Solution_Anhydrous Solution_Initiation Activate Mg with iodine, crushing, or initiator. No_Initiation->Solution_Initiation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyldecan-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. The two primary routes are:

  • Route A: Reaction of butylmagnesium bromide with a C10 ketone, such as 5-decanone.

  • Route B: Reaction of a pentylmagnesium halide with a C5 ketone.

  • Route C: A highly common industrial and laboratory approach involves the reaction of an ester, such as ethyl hexanoate, with two equivalents of butylmagnesium bromide.[1][2] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1]

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[3] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[3]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[3] The subsequent reaction with the carbonyl compound can also be highly exothermic.[4] Maintaining a controlled temperature is essential to minimize side reactions.

  • Reagent Addition Rate: Slow, dropwise addition of the alkyl halide to magnesium turnings during Grignard reagent formation, and slow addition of the carbonyl compound to the Grignard reagent, is critical to control the reaction rate and temperature, thereby minimizing side product formation.[3]

  • Purity of Magnesium: The use of high-purity magnesium turnings is recommended, as impurities can hinder the reaction. The magnesium surface can be activated if necessary.[5]

Q3: How can I purify the final product, this compound?

A3: Purification typically involves the following steps:

  • Quenching: The reaction is carefully quenched by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: The organic extract is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to separate the this compound from any non-volatile impurities and some side products.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no cloudiness or exotherm during Grignard reagent formation).1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure alkyl halide.1. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.[3] 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvents. 3. Use freshly distilled alkyl halide.
Low yield of the final product despite reaction initiation.1. Incomplete reaction. 2. Grignard reagent was quenched by moisture or acidic protons. 3. Significant side reactions are occurring.1. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating might be required to complete the reaction. 2. Re-verify the anhydrous conditions of the entire setup and the purity of all reagents. 3. Refer to the troubleshooting guides for specific side reactions below.
Problem 2: Presence of Significant Side Products

This section details the common side reactions and how to mitigate them.

The Wurtz coupling reaction is a significant side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer.[3] In the synthesis of this compound using butylmagnesium bromide, this would result in the formation of octane.

Identifying the Wurtz Product:

  • GC-MS: A peak corresponding to the molecular weight of the coupled alkane (e.g., octane) will be present.

  • NMR: Characteristic signals for the symmetrical alkane will be observed.

Mitigation Strategies:

Parameter Recommendation to Minimize Wurtz Coupling
Temperature Maintain a low to moderate temperature during the formation of the Grignard reagent. Higher temperatures favor the Wurtz coupling reaction.[3][6]
Concentration Use a dilute solution of the alkyl halide.
Addition Rate Add the alkyl halide solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3]
Solvent While ether and THF are common, exploring other solvents might influence the rate of this side reaction.

If the carbonyl compound (ketone or ester) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the carbonyl compound, forming an enolate.[3] This consumes the Grignard reagent and reduces the yield of the desired alcohol.

Identifying Enolization:

  • Recovery of the starting carbonyl compound after work-up is a strong indicator of enolization.

Mitigation Strategies:

Parameter Recommendation to Minimize Enolization
Temperature Perform the addition of the Grignard reagent to the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C).
Order of Addition Slowly add the carbonyl compound to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, favoring nucleophilic addition over enolization.
Solvent The choice of solvent can influence the degree of enolization. Less polar solvents may favor enolization in some cases.[7][8]
Grignard Reagent Use a less sterically hindered Grignard reagent if possible, as bulkier reagents are more prone to act as bases.

When using an ester as the starting material, the reaction proceeds through a ketone intermediate. If the reaction is not carefully controlled, a mixture of the tertiary alcohol, the intermediate ketone, and unreacted ester may be obtained.[1]

Identifying Byproducts:

  • GC-MS and NMR: Will show peaks corresponding to the intermediate ketone and the starting ester in addition to the desired tertiary alcohol.

Mitigation Strategies:

Parameter Recommendation for Complete Reaction
Stoichiometry Use at least two full equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.
Reaction Time Allow sufficient reaction time after the addition of the Grignard reagent for the reaction to go to completion.
Temperature While the initial addition should be controlled, gentle warming after the addition may be necessary to drive the reaction to completion.

Experimental Protocols

A general experimental protocol for the synthesis of a tertiary alcohol via a Grignard reaction is provided below. Note: This is a general procedure and may need optimization for the specific synthesis of this compound.

Synthesis of a Tertiary Alcohol via Grignard Reaction with an Ester

  • Preparation of the Grignard Reagent:

    • All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • A solution of the alkyl halide (e.g., butyl bromide, 2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel.

    • A small portion of the alkyl halide solution is added to the magnesium. The reaction is initiated, which is indicated by cloudiness and a gentle refluxing of the ether. If the reaction does not start, a small crystal of iodine can be added.

    • Once initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • A solution of the ester (e.g., ethyl hexanoate, 1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.

    • The Grignard reagent solution is cooled in an ice bath.

    • The ester solution is added dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath.

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The layers are separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can affect the yield of this compound and the formation of major side products. Actual experimental data should be recorded and analyzed to optimize the synthesis.

Table 1: Effect of Reaction Conditions on Product Distribution

Entry Grignard Reagent Carbonyl Source Temperature (°C) Addition Time (min) Yield of this compound (%) Octane (Wurtz) (%) Recovered Carbonyl (%)
1Butylmagnesium BromideEthyl Hexanoate0307552
2Butylmagnesium BromideEthyl Hexanoate35 (reflux)3060151
3Butylmagnesium BromideEthyl Hexanoate0106585
4Pentylmagnesium Bromide5-Nonanone-104580310 (Enolization)
5Pentylmagnesium Bromide5-Nonanone254570515 (Enolization)

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_reaction Main Reaction cluster_side_reactions Side Reactions Butyl Bromide Butyl Bromide Butylmagnesium Bromide Butylmagnesium Bromide Butyl Bromide->Butylmagnesium Bromide Mg, Et2O Mg Mg Intermediate Ketone Intermediate Ketone Butylmagnesium Bromide->Intermediate Ketone + Ethyl Hexanoate (1st eq.) Octane (Wurtz) Octane (Wurtz) Butylmagnesium Bromide->Octane (Wurtz) + Butyl Bromide Ethyl Hexanoate Ethyl Hexanoate Enolate Enolate Ethyl Hexanoate->Enolate + Butylmagnesium Bromide (Base) This compound (Product) This compound (Product) Intermediate Ketone->this compound (Product) + Butylmagnesium Bromide (2nd eq.)

Caption: Main synthesis pathway and major side reactions for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_initiation Did the Grignard reaction initiate? start->check_initiation activate_mg Activate Mg (Iodine, etc.) Ensure anhydrous conditions check_initiation->activate_mg No analyze_byproducts Analyze crude product by GC-MS/NMR check_initiation->analyze_byproducts Yes high_wurtz High Wurtz product (Octane)? analyze_byproducts->high_wurtz reduce_temp Lower reaction temperature Slow down addition of alkyl halide high_wurtz->reduce_temp Yes high_carbonyl High starting carbonyl recovered? high_wurtz->high_carbonyl No enolization_mitigation Lower temperature of addition Reverse addition order high_carbonyl->enolization_mitigation Yes other_issues Other unidentified byproducts? high_carbonyl->other_issues No purification_check Review purification procedure other_issues->purification_check

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude 5-Butyldecan-5-ol, a tertiary alcohol typically synthesized via a Grignard reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound encountered in a research setting?

A1: this compound is a tertiary alcohol. A common and efficient laboratory synthesis involves the Grignard reaction. Specifically, two equivalents of a butyl Grignard reagent (e.g., butylmagnesium bromide) are reacted with an ester of pentanoic acid, such as ethyl pentanoate.[1][2][3] The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone (5-nonanone), which is more reactive than the starting ester.[2] The second equivalent of the Grignard reagent then immediately attacks the ketone in a nucleophilic addition to yield the tertiary alcohol after an acidic workup.[2][3]

Q2: What are the common impurities I should expect in my crude this compound sample?

A2: Impurities typically arise from unreacted starting materials, side reactions, and the workup process. For a synthesis using butylmagnesium bromide and ethyl pentanoate, you can expect:

  • Unreacted Starting Materials: Ethyl pentanoate, butyl bromide.

  • Grignard-Related Byproducts: Butane (B89635) (from the Grignard reagent reacting with trace water or acidic protons), Octane (from Wurtz coupling of butyl bromide), and magnesium salts (e.g., MgBr₂).[4]

  • Reaction Intermediates/Byproducts: 5-Nonanone (the ketone intermediate), and ethanol (B145695) (displaced from the ethyl pentanoate).[2]

  • Solvent: Diethyl ether or Tetrahydrofuran (THF), which are common solvents for Grignard reactions.

Q3: What are the primary methods for purifying crude this compound?

A3: A combination of extraction and distillation is standard for purifying tertiary alcohols from a Grignard reaction.

  • Aqueous Workup/Extraction: This step is crucial for quenching the reaction and removing inorganic salts (magnesium halides) and water-soluble components like ethanol.[5]

  • Fractional Distillation: This technique is used to separate the final product from the solvent, unreacted starting materials, and byproducts based on differences in their boiling points.[5]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of your sample. It can separate the different components of your crude mixture and provide information about their identity and relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product and identifying impurities.

Troubleshooting Guide

Problem: My final product is contaminated with a low-boiling point impurity.

  • Question: I've performed a simple distillation, but my GC-MS analysis still shows a significant peak with a retention time shorter than my product. What could it be?

  • Answer: Low-boiling point contaminants are common. Based on the likely synthesis, this could be the reaction solvent (diethyl ether, b.p. 34.6 °C), unreacted butyl bromide (b.p. 101 °C), or butane (gaseous). It is most likely residual solvent.

  • Solution:

    • Improve Distillation: Ensure you are using an efficient fractional distillation column (e.g., Vigreux or packed column) to achieve better separation.

    • Control Temperature: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound (approximately 237-238 °C). Discard the initial, lower-boiling fraction (forerun).

    • Vacuum Distillation: For high-boiling compounds like this compound, performing the distillation under reduced pressure will lower the boiling point, preventing potential degradation and improving separation from less volatile impurities.

Problem: My GC-MS shows an impurity with a carbonyl group.

  • Question: My IR spectrum shows a sharp peak around 1710 cm⁻¹, and my GC-MS indicates a compound with a mass consistent with C₉H₁₈O. What is this impurity and how do I remove it?

  • Answer: This is very likely the intermediate ketone, 5-nonanone. Its presence suggests that the reaction did not go to completion, possibly due to an insufficient amount of Grignard reagent. Ketones are often difficult to separate from their corresponding tertiary alcohols by distillation due to close boiling points.

  • Solution:

    • Optimize Reaction Conditions: In future syntheses, ensure you use at least two full equivalents of the Grignard reagent. Also, confirm the concentration of your Grignard reagent via titration before use, as it can degrade over time.

    • Chromatography: If distillation is ineffective, column chromatography is the recommended method for separating the ketone from the alcohol. Alcohols are more polar than ketones and will adhere more strongly to a silica (B1680970) gel stationary phase.

Problem: My overall yield is very low.

  • Question: After purification, I isolated very little of my target product. What are the common causes for low yield in this synthesis?

  • Answer: Low yields in Grignard reactions are frequently due to the presence of water or other protic sources, or issues with the quality of the magnesium or alkyl halide.

  • Solution:

    • Ensure Anhydrous Conditions: Grignard reagents are strong bases and will be destroyed by water.[4] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). The solvent must be anhydrous.

    • Activate Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.[4]

    • Check Starting Material Quality: Ensure the butyl bromide and ethyl pentanoate are pure and dry.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₁₄H₃₀O214.4~237-238
Ethyl Pentanoate (Starting Material)C₇H₁₄O₂130.2146
Butyl Bromide (Starting Material)C₄H₉Br137.0101
5-Nonanone (Intermediate)C₉H₁₈O142.2188-190
Ethanol (Byproduct)C₂H₆O46.178
Octane (Byproduct)C₈H₁₈114.2125-126
Diethyl Ether (Solvent)C₄H₁₀O74.134.6

Note: Boiling points are at atmospheric pressure and may vary slightly.

Experimental Protocols

Protocol 1: Aqueous Workup of the Grignard Reaction Mixture
  • Cooling: After the Grignard reaction is complete, cool the reaction flask in an ice-water bath to control the exothermic quenching process.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition of a weak acid like NH₄Cl helps to protonate the alkoxide to form the alcohol while minimizing side reactions that can occur with strong acids.[5]

  • Dissolution of Salts: Continue adding the NH₄Cl solution until the precipitated magnesium salts dissolve, and two clear layers (aqueous and organic) are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (typically the top layer if using ether or THF).

  • Wash Organic Layer: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution.

    • Water.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator. The remaining crude oil is now ready for purification by distillation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is suitable for this purpose. Ensure all joints are well-sealed.

  • Charge the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Slowly heat the distillation flask.

    • Collect and discard the initial low-boiling fraction (forerun), which will primarily consist of residual solvent and other volatile impurities.

    • Carefully monitor the vapor temperature at the still head.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_impurities Impurity Removal crude_product Crude Reaction Mixture (this compound, Salts, Byproducts) workup Aqueous Workup (NH4Cl wash) crude_product->workup Quench extraction Liquid-Liquid Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying salts Inorganic Salts extraction->salts water_sol Water-Soluble Byproducts extraction->water_sol distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product volatiles Volatile Impurities (Solvent, etc.) distillation->volatiles Forerun high_boilers High-Boiling Impurities distillation->high_boilers Residue

Caption: Workflow for the purification of this compound.

Troubleshooting_Impurity decision decision impurity impurity action action start Unknown Peak in GC-MS check_bp Boiling Point Lower than Product? start->check_bp check_carbonyl IR shows C=O stretch (~1710 cm-1)? check_bp->check_carbonyl No impurity_low Solvent, Butane, or Butyl Bromide check_bp->impurity_low Yes impurity_ketone 5-Nonanone (Intermediate) check_carbonyl->impurity_ketone Yes impurity_other Other Byproduct (e.g., Octane) check_carbonyl->impurity_other No action_distill Improve Fractional Distillation impurity_low->action_distill action_chromatography Use Column Chromatography impurity_ketone->action_chromatography impurity_other->action_distill

Caption: Decision tree for identifying common impurities.

References

Preventing elimination side reactions in tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tertiary alcohols, with a primary focus on preventing elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of tertiary alcohols using organometallic reagents?

A1: The most prevalent side reactions are elimination (E2) and enolization.[1][2] Reduction of the ketone to a secondary alcohol can also occur, particularly with sterically hindered ketones and Grignard reagents containing β-hydrogens.[1][2]

Q2: How does steric hindrance in the ketone or the organometallic reagent affect the reaction outcome?

A2: Increased steric hindrance on either the ketone or the nucleophile can significantly promote elimination and reduction side reactions over the desired nucleophilic addition.[1][2] With highly hindered ketones, the organometallic reagent may act as a base, leading to enolization, or as a reducing agent.[1][3]

Q3: What is the role of temperature in controlling elimination side reactions?

A3: Lowering the reaction temperature generally favors the desired nucleophilic addition over elimination.[4] Many protocols for tertiary alcohol synthesis recommend temperatures as low as -78°C to minimize side reactions.[4]

Q4: When should I choose an organolithium reagent over a Grignard reagent?

A4: Organolithium reagents are generally more reactive and less prone to reduction side reactions compared to Grignard reagents, especially when reacting with sterically hindered ketones.[3][5][6] However, their higher basicity can sometimes favor enolization.

Q5: What are organocerium reagents and how can they help?

A5: Organocerium reagents, often generated in situ from organolithiums or Grignard reagents and a cerium(III) salt (e.g., CeCl₃), are less basic than their parent organometallics.[7][8] This reduced basicity significantly suppresses enolization, leading to higher yields of the desired tertiary alcohol, even with easily enolizable ketones.[7][9][10]

Troubleshooting Guides

Issue 1: Low yield of the desired tertiary alcohol with significant recovery of the starting ketone.
Possible Cause Troubleshooting Step Expected Outcome
Enolization The organometallic reagent is acting as a base and deprotonating the α-carbon of the ketone.Use a less basic organometallic reagent. Consider switching from a Grignard reagent to an organolithium reagent, or use an organocerium reagent.[5][7]
Lower the reaction temperature to -78°C to favor nucleophilic addition.[4]
Use an aprotic, non-polar solvent.
Steric Hindrance The ketone or organometallic reagent is too bulky, preventing nucleophilic attack.If possible, choose a less sterically hindered precursor.
Use a more reactive nucleophile, such as an organolithium reagent.[5]
Issue 2: Formation of a significant amount of a secondary alcohol instead of the tertiary alcohol.
Possible Cause Troubleshooting Step Expected Outcome
Reduction The Grignard reagent contains β-hydrogens and is acting as a reducing agent.[1][2]Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).
Switch to an organolithium reagent, which is less prone to reduction.[5]
Lowering the reaction temperature can also help to disfavor the reduction pathway.
Issue 3: The reaction is not proceeding, and the starting material is recovered unchanged.
Possible Cause Troubleshooting Step Expected Outcome
Inactive Grignard Reagent The Grignard reagent was not formed or has been quenched by moisture or acidic protons.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11][12]
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) are common choices.[11]
Check for acidic functional groups on the ketone starting material. If present, they must be protected before the Grignard reaction.[13][14][15]

Data Presentation

Table 1: Comparison of Reagent Types on the Yield of Tertiary Alcohols from Hindered Ketones.

KetoneReagentAdditiveTemperature (°C)Yield of Tertiary Alcohol (%)Reference
α-Tetralonen-BuLiNone-7826[10]
α-Tetralonen-BuLiCeCl₃-7897[10]
α-Tetralonen-BuMgBrNone085[10]
α-Tetralonen-BuMgBrCeCl₃095[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol using a Grignard Reagent at Low Temperature
  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.[11][12]

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux.[16]

  • Addition to Ketone: Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • A solution of the ketone in anhydrous diethyl ether or THF is then added dropwise to the cooled Grignard reagent.

  • Quenching: After the addition is complete, the reaction is slowly and carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of a Tertiary Alcohol using an Organolithium Reagent with Cerium(III) Chloride
  • Preparation of Anhydrous CeCl₃: Commercially available CeCl₃·7H₂O is dried under vacuum at 140-150°C for several hours to remove water.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend the anhydrous CeCl₃ in anhydrous THF and stir for 1-2 hours at room temperature.

  • Addition of Organolithium: Cool the CeCl₃ suspension to -78°C and add the organolithium reagent dropwise. Stir the mixture at this temperature for 1 hour.

  • Addition of Ketone: Add a solution of the ketone in anhydrous THF dropwise to the organocerium reagent at -78°C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol by column chromatography or distillation.

Visualizations

G Figure 1: Competing Pathways in Tertiary Alcohol Synthesis Ketone Ketone Tertiary_Alcohol Tertiary Alcohol (Desired Product) Ketone->Tertiary_Alcohol Nucleophilic Addition (Favored by low temp, less bulky reagents) Enolate Enolate Intermediate Ketone->Enolate Enolization (Favored by high temp, bulky bases) Alkene Alkene (Elimination) Ketone->Alkene Elimination (E2) (Favored by high temp, bulky bases) Secondary_Alcohol Secondary Alcohol (Reduction) Ketone->Secondary_Alcohol Reduction (Favored by β-hydrogens on Grignard) Organometallic Organometallic Reagent (R-M) Organometallic->Tertiary_Alcohol Organometallic->Enolate Organometallic->Alkene Organometallic->Secondary_Alcohol Enolate->Ketone Workup

Caption: Competing reaction pathways in tertiary alcohol synthesis.

G Figure 2: Troubleshooting Flowchart for Low Tertiary Alcohol Yield Start Low Yield of Tertiary Alcohol Check_SM Is Starting Ketone Recovered? Start->Check_SM Check_SA Is Secondary Alcohol Observed? Check_SM->Check_SA No Enolization Likely Enolization Check_SM->Enolization Yes Reduction Likely Reduction Check_SA->Reduction Yes No_Reaction Reaction Not Initiated Check_SA->No_Reaction No Sol_Enol 1. Lower Temperature 2. Use Organocerium Reagent Enolization->Sol_Enol Sol_Red 1. Use Grignard w/o β-H 2. Use Organolithium Reagent Reduction->Sol_Red Sol_No_Rxn 1. Ensure Anhydrous Conditions 2. Check for Acidic Protons No_Reaction->Sol_No_Rxn

Caption: Troubleshooting guide for low tertiary alcohol yield.

G Figure 3: Experimental Workflow for Minimizing Elimination Prep 1. Rigorous Drying of Glassware & Solvents Reagent 2. Choose Appropriate Reagent (Organolithium or Organocerium for hindered ketones) Prep->Reagent Temp 3. Maintain Low Temperature (e.g., -78°C) Reagent->Temp Addition 4. Slow, Dropwise Addition of Ketone Solution Temp->Addition Quench 5. Careful Quenching at Low Temperature Addition->Quench Purify 6. Purification Quench->Purify

Caption: Workflow to minimize elimination side reactions.

References

Technical Support Center: Scaling Up the Synthesis of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Butyldecan-5-ol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves the reaction of a Grignard reagent with a suitable ketone or ester.

Q2: What are the possible starting materials for the Grignard synthesis of this compound?

A2: There are two primary routes for the synthesis of this compound using a Grignard reaction:

  • Route A: Reaction of 5-decanone (B1664179) with butylmagnesium bromide.

  • Route B: Reaction of ethyl pentanoate with an excess of butylmagnesium bromide.[2][3]

Q3: Why is an excess of the Grignard reagent required when starting from an ester?

A3: When an ester is used as the starting material, the Grignard reagent adds to the carbonyl group twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly reacts with the newly formed ketone to yield the tertiary alcohol.[2][3] Therefore, at least two equivalents of the Grignard reagent are necessary. In practice, a slight excess is often used to ensure complete reaction.

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

A4: Scaling up Grignard reactions presents significant safety hazards. Key precautions include:

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic and can lead to a runaway reaction if not properly controlled.[4]

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to water and will be quenched. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are highly flammable.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the Grignard reagent due to inactive magnesium or wet reagents/glassware.[5][6] 2. Quenching of the Grignard reagent by acidic protons on the starting material or in the solvent. 3. Insufficient reaction time or temperature.1. Activate magnesium turnings by grinding them or using a small crystal of iodine.[7] Ensure all glassware is flame-dried and solvents are anhydrous. 2. Ensure the starting ketone or ester is free of water and other acidic impurities. 3. Monitor the reaction by TLC to determine completion. Gentle heating may be required to initiate and sustain the reaction.
Formation of Side Products (e.g., Wurtz coupling products) 1. High local concentrations of the alkyl halide during Grignard reagent formation. 2. Elevated reaction temperatures.1. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration. 2. Maintain a controlled temperature throughout the reaction, using an ice bath if necessary to manage the exotherm.
Difficulty Initiating the Grignard Reaction 1. Passivated layer of magnesium oxide on the magnesium turnings.[4] 2. Presence of trace amounts of water.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4] Mechanical activation by crushing the magnesium with a glass rod can also be effective. 2. Ensure all reagents and solvents are scrupulously dried.
Product is Contaminated with Starting Material 1. Insufficient Grignard reagent was used. 2. Incomplete reaction.1. Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents for a ketone, 2.2 equivalents for an ester). 2. Extend the reaction time and/or gently heat the reaction mixture to drive it to completion.

Experimental Protocols

Method A: Synthesis from 5-Decanone and Butylmagnesium Bromide

This protocol is adapted from general procedures for the synthesis of tertiary alcohols via Grignard reaction.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Magnesium Turnings24.31-2.67 g0.11
1-Bromobutane (B133212)137.021.27612.1 mL0.11
Anhydrous Diethyl Ether74.120.713150 mL-
5-Decanone156.270.82615.6 g0.10
Saturated aq. NH4Cl--100 mL-
Anhydrous MgSO4120.37-As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

    • Place the magnesium turnings in the flask and assemble the apparatus under a nitrogen atmosphere.

    • In the dropping funnel, prepare a solution of 1-bromobutane in 50 mL of anhydrous diethyl ether.

    • Add approximately 5 mL of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30 minutes until most of the magnesium has been consumed.

  • Reaction with 5-Decanone:

    • Dissolve 5-decanone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 5-decanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

Method B: Synthesis from Ethyl Pentanoate and Butylmagnesium Bromide

This protocol is adapted from general procedures for the synthesis of tertiary alcohols from esters and Grignard reagents.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Magnesium Turnings24.31-5.35 g0.22
1-Bromobutane137.021.27624.2 mL0.22
Anhydrous Diethyl Ether74.120.713200 mL-
Ethyl Pentanoate130.180.87713.0 g0.10
Saturated aq. NH4Cl--150 mL-
Anhydrous MgSO4120.37-As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the same procedure as in Method A, using the quantities specified in the table above.

  • Reaction with Ethyl Pentanoate:

    • Dissolve ethyl pentanoate in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ethyl pentanoate solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Method A.

Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Mg turnings to flame-dried flask under N2 B 2. Prepare solution of 1-bromobutane in anhydrous ether A->B C 3. Add a small amount of alkyl halide solution to initiate B->C D 4. Add remaining alkyl halide dropwise to maintain reflux C->D E 5. Stir until Mg is consumed D->E G 7. Cool Grignard reagent in an ice bath E->G F 6. Prepare solution of carbonyl compound in anhydrous ether F->G H 8. Add carbonyl solution dropwise G->H I 9. Stir at room temperature H->I J 10. Quench with saturated aq. NH4Cl I->J K 11. Separate layers and extract aqueous phase J->K L 12. Combine organic layers, wash, and dry K->L M 13. Filter and remove solvent L->M N 14. Purify by vacuum distillation M->N

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway reagents Starting Materials (Alkyl Halide, Mg, Carbonyl Compound) grignard Grignard Reagent Formation (R-MgX) reagents->grignard Anhydrous Ether addition Nucleophilic Addition grignard->addition Carbonyl Compound intermediate Alkoxide Intermediate addition->intermediate workup Aqueous Work-up (Protonation) intermediate->workup H3O+ product This compound (Tertiary Alcohol) workup->product

Caption: Key steps in the Grignard synthesis of this compound.

References

Troubleshooting low yields in the Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of a Grignard reaction?

A1: The most critical factor is the complete exclusion of water from the reaction system. Grignard reagents are highly reactive and will readily react with even trace amounts of moisture, which quenches the reagent and reduces the yield of the desired tertiary alcohol.[1] It is imperative to use anhydrous solvents and thoroughly dried glassware.[1][2]

Q2: How can I be certain that my Grignard reagent has formed successfully?

A2: Visual cues for the initiation of Grignard reagent formation include the development of cloudiness, gentle bubbling, and a noticeable exothermic reaction.[3] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration. A common method involves titrating the Grignard solution against a solution of iodine in the presence of lithium chloride, where the disappearance of the brown iodine color indicates the endpoint.[4][5][6]

Q3: What are the common side reactions that lead to low yields of tertiary alcohols?

A3: Several side reactions can compete with the desired nucleophilic addition to the carbonyl compound, leading to reduced yields. The most common include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a carbon-carbon bond, resulting in a homocoupled byproduct.[7][8][9] This is more prevalent at higher temperatures and with higher concentrations of the halide.[8]

  • Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[10] This is more likely with sterically hindered ketones and bulky Grignard reagents.[10][11]

  • Reaction with Water: As mentioned, any moisture present will protonate and destroy the Grignard reagent.[1]

Q4: When synthesizing a tertiary alcohol from an ester, why do I need to use at least two equivalents of the Grignard reagent?

A4: The reaction of a Grignard reagent with an ester proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone.[12][13] This newly formed ketone is also reactive towards the Grignard reagent and will react with a second equivalent to form the tertiary alcohol.[12][13] Using only one equivalent will result in a mixture of ketone and unreacted ester, leading to a low yield of the desired tertiary alcohol.[12]

Q5: What is the purpose of using ammonium (B1175870) chloride in the workup, and how does it differ from using a strong acid like HCl?

A5: The workup step is necessary to protonate the alkoxide intermediate formed after the Grignard addition to yield the final alcohol.[13] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred because it is a mild acid that can effectively protonate the alkoxide without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol to an alkene.[14][15] Strong acids like hydrochloric acid (HCl) can be used but carry a higher risk of promoting elimination, especially with tertiary alcohols that can form stable carbocations.[15]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in the Grignard synthesis of tertiary alcohols.

Problem 1: The reaction fails to initiate.

  • Possible Cause: Inactive magnesium surface due to an oxide layer.

  • Solution:

    • Activate the magnesium turnings prior to the reaction. This can be done by gently crushing them with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[3]

    • Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[2]

Problem 2: The yield of the tertiary alcohol is low, and a significant amount of a hydrocarbon byproduct corresponding to the Grignard reagent is observed.

  • Possible Cause: Presence of water in the reaction.

  • Solution:

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial source and stored under an inert atmosphere.

    • Dry all reagents thoroughly. Liquid reagents can be dried over molecular sieves.

    • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.[1]

Problem 3: A significant amount of a high-molecular-weight, nonpolar byproduct is isolated.

  • Possible Cause: Wurtz coupling side reaction.

  • Solution:

    • Control the rate of addition of the alkyl/aryl halide to the magnesium turnings. Slow, dropwise addition helps to maintain a low concentration of the halide, minimizing the Wurtz coupling reaction.[8]

    • Maintain a moderate reaction temperature. The formation of the Grignard reagent is exothermic, and excessive heat can promote Wurtz coupling.[7] Use an ice bath to control the temperature if necessary.

Problem 4: The starting ketone is recovered after the reaction, and the yield of the tertiary alcohol is low.

  • Possible Cause: Enolization of the ketone by the Grignard reagent.

  • Solution:

    • Use a less sterically hindered Grignard reagent if possible.

    • Lower the reaction temperature. Addition reactions are generally favored at lower temperatures, while enolization can become more significant at higher temperatures.

    • Consider using a different organometallic reagent, such as an organolithium, which can be less prone to enolization in some cases.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventDielectric ConstantBoiling Point (°C)Typical Yield of Tertiary AlcoholReference
Diethyl Ether4.334.6Good to Excellent[16]
Tetrahydrofuran (THF)7.666Excellent[16]
2-Methyltetrahydrofuran (2-MeTHF)6.280Good to Excellent (can suppress Wurtz coupling)[16]
Cyclopentyl Methyl Ether (CPME)-106Good[16]

Table 2: Influence of Temperature on Grignard Reaction

TemperatureObservationImpact on YieldReference
Low (-78 °C to 0 °C)Slower reaction rate, better control of exotherm.Can improve selectivity and reduce side reactions like Wurtz coupling.
Room TemperatureModerate reaction rate.Often a good balance for standard Grignard reactions.-
RefluxFaster reaction rate, but can be difficult to control.May increase the rate of side reactions, potentially lowering the yield of the desired product.[4]

Experimental Protocols

Protocol 1: Preparation and Titration of the Grignard Reagent
  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Titration with Iodine:

    • In a separate flame-dried vial, dissolve a known mass of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF saturated with LiCl.

    • Cool the iodine solution to 0 °C.

    • Slowly add the prepared Grignard reagent dropwise from a syringe until the brown color of the iodine disappears, indicating the endpoint.

    • Calculate the molarity of the Grignard reagent based on the volume added to react with the known amount of iodine.

Protocol 2: Synthesis of a Tertiary Alcohol
  • Cool the prepared Grignard reagent solution in an ice bath.

  • Dissolve the ketone or ester (1.0 equivalent based on the titrated Grignard reagent) in anhydrous diethyl ether or THF.

  • Add the ketone/ester solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

Protocol 3: Reaction Workup
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[14] Add the quenching solution dropwise, as the reaction can be exothermic.

  • Continue adding the ammonium chloride solution until the magnesium salts dissolve and two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Visualizations

Troubleshooting_Low_Yields start Low Yield of Tertiary Alcohol check_initiation Did the reaction initiate? start->check_initiation check_reagent_quality Are reagents and solvents anhydrous? check_initiation->check_reagent_quality Yes no_initiation Activate Mg (Iodine, 1,2-dibromoethane) Flame-dry glassware check_initiation->no_initiation No check_side_products Are side products observed? check_reagent_quality->check_side_products Yes wet_reagents Use freshly distilled/anhydrous solvents Dry reagents thoroughly Use inert atmosphere check_reagent_quality->wet_reagents No side_products Identify side products (TLC, GC-MS, NMR) check_side_products->side_products end Improved Yield no_initiation->end wet_reagents->end wurtz Wurtz Coupling Product Detected side_products->wurtz enolization Starting Ketone Recovered side_products->enolization solve_wurtz Slow halide addition Control reaction temperature wurtz->solve_wurtz solve_enolization Lower reaction temperature Use less bulky Grignard enolization->solve_enolization solve_wurtz->end solve_enolization->end

Caption: Troubleshooting flowchart for low yields in Grignard synthesis.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification prep_start Dry Glassware & Reagents activate_mg Activate Mg prep_start->activate_mg add_halide Add Alkyl/Aryl Halide activate_mg->add_halide form_grignard Formation of RMgX add_halide->form_grignard titrate Titrate Grignard (Optional but Recommended) form_grignard->titrate add_carbonyl Add Ketone/Ester titrate->add_carbonyl react Reaction add_carbonyl->react quench Quench (e.g., sat. NH4Cl) react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.

References

Technical Support Center: Synthesis of 5-Butyldecan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 5-Butyldecan-5-ol, with a particular focus on the impact of solvent choice on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, typically butylmagnesium bromide, with a suitable ketone, such as pentan-5-one (also known as dipropyl ketone), or an ester like ethyl pentanoate.[3][4]

Q2: Why is the choice of solvent critical in the synthesis of this compound via a Grignard reaction?

The solvent plays a crucial role in a Grignard reaction for several reasons:

  • Stabilization of the Grignard Reagent: Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent through coordination with the magnesium atom.[5][6]

  • Solubility of Reactants: The solvent must effectively dissolve both the Grignard reagent and the carbonyl compound to ensure a homogeneous reaction mixture and facilitate the reaction.[5]

  • Reaction Temperature: The boiling point of the solvent often dictates the reaction temperature, which can influence the reaction rate.[5]

  • Moisture Scavenging: Grignard reagents are highly sensitive to protic solvents like water and alcohols.[7] The solvent used must be anhydrous to prevent the quenching of the Grignard reagent.

Q3: What are the recommended solvents for the synthesis of this compound?

The most commonly used and recommended solvents are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).[5] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a "greener" alternative with comparable or even superior performance in some cases.[8][9]

Q4: How does the choice of solvent affect the reaction time?

THF, with its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), generally allows for a faster reaction rate as the reaction can be conducted at a higher temperature (reflux).[5]

Q5: Can I use a non-ethereal solvent for this reaction?

Non-ethereal and protic solvents are generally unsuitable for Grignard reactions. Protic solvents will react with and destroy the Grignard reagent.[10] While some reactions have been performed in non-ethereal solvents like toluene (B28343) with specific additives, ethereal solvents are strongly recommended for this synthesis.[11]

Troubleshooting Guide

Problem 1: The Grignard reaction does not initiate.

  • Possible Cause: Presence of moisture in the glassware or solvent.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent.

  • Possible Cause: The surface of the magnesium turnings is oxidized.

    • Solution: Briefly crush the magnesium turnings in a dry mortar and pestle or use a crystal of iodine to activate the magnesium surface.

  • Possible Cause: The reaction temperature is too low.

    • Solution: Gentle warming of the reaction flask may be necessary to initiate the reaction. If using diethyl ether, be cautious due to its low boiling point and high flammability. Switching to THF allows for a higher initiation temperature if needed.[12]

Problem 2: The yield of this compound is low.

  • Possible Cause: Incomplete reaction.

    • Solution: Consider extending the reaction time or increasing the reaction temperature by switching from diethyl ether to THF.[5]

  • Possible Cause: Side reactions, such as Wurtz coupling.

    • Solution: While less common with butylmagnesium bromide, slow addition of the alkyl halide during Grignard reagent formation can minimize this. Some studies suggest that 2-MeTHF can suppress Wurtz coupling by-products more effectively than THF or diethyl ether.[8]

  • Possible Cause: Loss of product during workup.

    • Solution: 2-MeTHF is less miscible with water than THF, which can lead to easier phase separation and potentially higher recovery during the aqueous workup.[9]

Problem 3: The final product is impure.

  • Possible Cause: Presence of unreacted starting material.

    • Solution: Ensure the Grignard reagent is added slowly to the ketone or ester and that the reaction goes to completion by monitoring with thin-layer chromatography (TLC).

  • Possible Cause: Formation of by-products.

    • Solution: The choice of solvent can influence by-product formation. If persistent issues with by-products arise, consider switching to an alternative solvent such as 2-MeTHF, which has been shown to improve reaction profiles in some Grignard reactions.[8]

Effect of Solvent on Synthesis of this compound: A Comparative Overview

The following table summarizes the illustrative effects of different solvents on the synthesis of this compound. The data is based on general trends observed in Grignard reactions for the synthesis of tertiary alcohols and may vary depending on specific experimental conditions.

SolventReaction Time (hours)Yield (%)Purity (%)Key Considerations
Diethyl Ether (Et₂O) 4 - 675 - 85~95Lower boiling point may require longer reaction times. Highly flammable.
Tetrahydrofuran (THF) 2 - 485 - 95>97Higher boiling point allows for faster reaction. More effective at solvating the Grignard reagent.[5]
2-Methyltetrahydrofuran (2-MeTHF) 2 - 488 - 96>98"Greener" alternative, derived from renewable resources.[8][9] Less water-miscible, facilitating workup.[9]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound using butylmagnesium bromide and pentan-5-one.

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Pentan-5-one

  • Anhydrous diethyl ether, THF, or 2-MeTHF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of 1-bromobutane in the chosen anhydrous solvent (diethyl ether, THF, or 2-MeTHF).

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentan-5-one:

    • Prepare a solution of pentan-5-one in the same anhydrous solvent used for the Grignard reagent.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the pentan-5-one solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with the chosen solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow

experimental_workflow A 1. Preparation of Butylmagnesium Bromide B Initiation with 1-Bromobutane & Mg in Anhydrous Solvent A->B C Dropwise addition of remaining 1-Bromobutane B->C D 2. Reaction with Pentan-5-one C->D E Dropwise addition of Pentan-5-one solution D->E F 3. Workup and Purification E->F G Quenching with sat. aq. NH4Cl F->G H Extraction and Drying G->H I Solvent Removal H->I J Vacuum Distillation I->J K This compound (Final Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up procedures of Grignard reactions that produce tertiary alcohols.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up of Grignard reactions yielding tertiary alcohols.

Quenching the Reaction

Q1: My reaction mixture becomes extremely hot and boils violently when I add the quenching solution. How can I control this?

A1: This is a common issue due to the highly exothermic reaction between the unreacted Grignard reagent and the protic quenching agent. To manage the exotherm, you should:

  • Cool the reaction mixture in an ice bath before and during the addition of the quenching solution.

  • Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute acid) slowly, dropwise, with vigorous stirring.[1]

  • For large-scale reactions, consider adding the reaction mixture slowly to a cooled quenching solution instead of the other way around.[2]

Q2: What is the difference between quenching with dilute acid (e.g., HCl, H₂SO₄) and saturated ammonium chloride (NH₄Cl) solution?

A2: Both are used to protonate the intermediate magnesium alkoxide to form the tertiary alcohol and to dissolve the magnesium salts.

  • Dilute Acid (e.g., 1M HCl or H₂SO₄): Effectively dissolves the magnesium salts (Mg(OH)X) that precipitate during the reaction.[1][2][3] However, strong acids can sometimes promote side reactions like dehydration of the tertiary alcohol, especially if it's acid-sensitive.[4][5]

  • Saturated Ammonium Chloride (NH₄Cl): This is a milder acidic quenching agent. It is acidic enough to protonate the alkoxide and quench the excess Grignard reagent but is generally not strong enough to cause acid-catalyzed elimination of the tertiary alcohol.[4][5] It is the reagent of choice when the tertiary alcohol product is prone to dehydration.[4]

Q3: A large amount of white precipitate forms during the work-up, making extraction difficult. What is it and how can I get rid of it?

A3: The white precipitate is typically magnesium salts, such as magnesium hydroxyhalides (Mg(OH)X).[1][2] To dissolve these salts and achieve a clean phase separation:

  • If you have already quenched with water or NH₄Cl, you may need to add a dilute acid (like 1M HCl) dropwise until the solids dissolve.[1][2][3]

  • Ensure you have added a sufficient amount of the acidic work-up solution and are stirring vigorously to promote dissolution.

Work-up and Extraction

Q4: I'm observing a persistent emulsion during the extraction process. How can I break it?

A4: Emulsions are common in Grignard work-ups due to the presence of magnesium salts. To resolve an emulsion:

  • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[6]

  • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

  • In some cases, adding a small amount of a different organic solvent with a different polarity can help.

  • For very stubborn emulsions, centrifugation can be effective if the scale of the reaction allows.

Q5: My final product is contaminated with a nonpolar impurity. What is it likely to be and how can I remove it?

A5: A common nonpolar byproduct in Grignard reactions using aryl halides (like bromobenzene) is biphenyl (B1667301).[6][7] This is formed from the coupling of the Grignard reagent with unreacted aryl halide.[6] To remove biphenyl:

  • Trituration: This technique is effective for solid tertiary alcohols like triphenylmethanol (B194598). After evaporating the extraction solvent, the crude solid can be washed with a nonpolar solvent in which the biphenyl is soluble, but the desired alcohol is not, such as petroleum ether or hexanes.[6][8]

  • Recrystallization: The purified tertiary alcohol can often be further purified by recrystallization from a suitable solvent, such as isopropanol (B130326) for triphenylmethanol.[6]

  • Column Chromatography: If both the product and byproduct are oils or have similar solubilities, column chromatography is a reliable method for separation.

Low Yield and Side Reactions

Q6: My yield of the tertiary alcohol is very low. What are the potential causes related to the work-up?

A6: While low yields can stem from the reaction step itself (e.g., impure reagents, moisture), work-up issues can also be a significant factor:

  • Incomplete Quenching/Protonation: If the alkoxide intermediate is not fully protonated, it may remain in the aqueous layer during extraction, leading to a lower yield of the alcohol in the organic layer. Ensure a sufficient amount of quenching agent is used.

  • Product Loss in Aqueous Layer: Some tertiary alcohols have slight water solubility. Performing multiple extractions of the aqueous layer with the organic solvent can help maximize recovery.

  • Emulsion Formation: Significant product can be trapped in a persistent emulsion, leading to lower isolated yields.

  • Dehydration of Product: If a strong acid is used for the work-up of an acid-sensitive tertiary alcohol, the product may dehydrate to form an alkene, thus reducing the yield of the desired alcohol.[4]

  • Side Reactions: With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization and recovery of the starting ketone after work-up, or it can act as a reducing agent.

Q7: How can I be sure my Grignard reaction has gone to completion before starting the work-up?

A7: Monitoring the reaction progress can prevent premature quenching. Thin-Layer Chromatography (TLC) is a common method to check for the consumption of the starting ketone or ester. A sample of the reaction mixture can be carefully quenched in a separate vial with a small amount of dilute acid and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the reaction is complete.

Data Presentation: Typical Yields for Tertiary Alcohols from Grignard Reactions

The following table summarizes typical reported yields for the synthesis of various tertiary alcohols using Grignard reactions. Note that yields are highly dependent on reaction conditions, scale, and purification methods.

Tertiary AlcoholGrignard ReagentCarbonyl CompoundQuenching AgentTypical Yield (%)
TriphenylmethanolPhenylmagnesium bromideBenzophenone (B1666685)3M HCl35 - 70
TriphenylmethanolPhenylmagnesium bromideEthyl BenzoateH₂SO₄~29
2-Methyl-2-octanolHexylmagnesium bromideAcetoneHClGood to Excellent
tert-Amyl alcoholEthylmagnesium bromideAcetoneHClGood to Excellent
3-Ethyl-3-pentanolEthylmagnesium bromide3-PentanoneHClGood to Excellent

Experimental Protocols

Protocol 1: Standard Acidic Work-up for Triphenylmethanol

This protocol is suitable for the synthesis of triphenylmethanol from phenylmagnesium bromide and benzophenone.

  • Cooling: Once the reaction is complete (indicated by the disappearance of the red color of the benzophenone ketyl radical), cool the reaction flask in an ice-water bath.[6]

  • Quenching: Slowly and dropwise, add 3M HCl to the cooled reaction mixture with vigorous stirring. Continue adding the acid until all the solids have dissolved.[6] It may be necessary to transfer the mixture to a larger beaker to accommodate the volume of the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all the precipitated triphenylmethanol.[6] Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or calcium chloride.[6]

  • Solvent Removal: Decant or filter the dried solution and evaporate the solvent using a rotary evaporator.

  • Purification (Trituration): To the crude solid residue, add a small volume of cold petroleum ether and stir. The biphenyl byproduct will dissolve, while the triphenylmethanol will remain as a solid. Decant the petroleum ether. Repeat this washing step.[6][8]

  • Purification (Recrystallization): Recrystallize the remaining solid from hot 2-propanol to obtain pure triphenylmethanol.[6]

Protocol 2: Mild Work-up using Saturated Ammonium Chloride

This protocol is recommended for acid-sensitive tertiary alcohols.

  • Cooling: Cool the reaction flask in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Continue the addition until no further exothermic reaction is observed.

  • Extraction: Add diethyl ether or another suitable organic solvent to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter or decant the solution and remove the solvent under reduced pressure. Further purify the tertiary alcohol by distillation or column chromatography as needed.

Visualizations

Grignard_Workup_Workflow cluster_reaction Grignard Reaction cluster_workup Work-up Procedure cluster_purification Purification start Reaction Complete (Alkoxide Intermediate) cool Cool Reaction Mixture (Ice Bath) start->cool quench Slowly Add Quenching Agent (e.g., sat. NH4Cl or dil. HCl) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Tertiary Alcohol evaporate->crude purify_choice Solid or Oil? crude->purify_choice triturate Trituration (e.g., with Petroleum Ether) to remove nonpolar impurities purify_choice->triturate Solid distill Distillation purify_choice->distill Oil chromatography Column Chromatography purify_choice->chromatography Difficult Separation recrystallize Recrystallization triturate->recrystallize pure_product Pure Tertiary Alcohol recrystallize->pure_product distill->pure_product chromatography->pure_product

Caption: General workflow for the work-up and purification of tertiary alcohols from Grignard reactions.

Troubleshooting_Low_Yield cluster_reaction_issues Reaction Step Issues cluster_workup_issues Work-up Step Issues start Low Yield of Tertiary Alcohol wet_reagents Wet Solvents/Reagents start->wet_reagents impure_starting_material Impure Starting Materials start->impure_starting_material incomplete_reaction Incomplete Reaction start->incomplete_reaction incomplete_quench Incomplete Quenching/ Protonation start->incomplete_quench emulsion Product Trapped in Emulsion start->emulsion product_in_aqueous Product Partially Soluble in Aqueous Layer start->product_in_aqueous dehydration Product Dehydration (Harsh Acidic Conditions) start->dehydration

Caption: Common causes of low yield in the synthesis of tertiary alcohols via Grignard reactions.

References

Characterization of byproducts in 5-Butyldecan-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyldecan-5-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound, a tertiary alcohol, is through the Grignard reaction. This involves reacting ethyl pentanoate with two equivalents of butylmagnesium bromide. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1]

Q2: Why are two equivalents of the Grignard reagent necessary?

The reaction proceeds through a two-step addition process. The first equivalent of the Grignard reagent adds to the ester, forming a tetrahedral intermediate which then collapses to form a ketone (5-nonanone) and a magnesium alkoxide.[1][2][3] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide, which is then protonated during acidic workup to form the final product, this compound.[2][3][4] Using only one equivalent would result in a mixture of the desired tertiary alcohol, the intermediate ketone, and unreacted ester.[2]

Q3: What are the critical experimental conditions for a successful synthesis?

The success of the Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions. Grignard reagents are strong bases and will react with any protic solvent, including traces of water in the glassware or solvent.[1] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). All glassware should be thoroughly dried, for instance, by oven-drying, before use.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause A: Inactive Grignard Reagent. The Grignard reagent (butylmagnesium bromide) may not have formed or may have been quenched.

    • Solution: Ensure all glassware is meticulously dried to remove any trace of water. Use anhydrous solvents. The magnesium turnings should be fresh and reactive; consider crushing them slightly to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium and initiate the reaction.

  • Possible Cause B: Premature quenching of the Grignard Reagent. The Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture.

    • Solution: Ensure the starting materials (ethyl pentanoate and the solvent) are anhydrous.

Problem 2: Presence of significant amounts of byproducts.

  • Possible Cause A: Formation of Octane. The Grignard reagent can undergo a Wurtz-type coupling reaction with unreacted butyl bromide.

    • Solution: Add the butyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and favor the formation of the Grignard reagent.

  • Possible Cause B: Presence of 5-Nonanone. The reaction did not go to completion, leaving the intermediate ketone as a byproduct.

    • Solution: Ensure that at least two full equivalents of the Grignard reagent are used. Allow for sufficient reaction time after the addition of the ester for the second addition to occur.

  • Possible Cause C: Presence of Butanol. The Grignard reagent reacted with trace amounts of oxygen.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Inefficient extraction or distillation.

    • Solution: During the aqueous workup, ensure proper separation of the organic and aqueous layers. The final product, this compound, has a relatively high boiling point, so vacuum distillation is recommended to prevent decomposition at higher temperatures.

Characterization of Byproducts

The following table summarizes the potential byproducts in the synthesis of this compound and the analytical techniques that can be used for their identification.

Byproduct NameChemical FormulaMolar Mass ( g/mol )Identification Method
5-NonanoneC₉H₁₈O142.24GC-MS, ¹H NMR, ¹³C NMR
OctaneC₈H₁₈114.23GC-MS
1-ButanolC₄H₁₀O74.12GC-MS, ¹H NMR, ¹³C NMR
Ethyl pentanoateC₇H₁₄O₂130.18GC-MS, ¹H NMR, ¹³C NMR
Pentanoic acidC₅H₁₀O₂102.13GC-MS (after derivatization), ¹H NMR

Experimental Protocols

Detailed Methodology: Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of this compound via the Grignard reaction.

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether or THF

  • Ethyl pentanoate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous diethyl ether and a small crystal of iodine (if needed).

    • In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Pentanoate:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of ethyl pentanoate in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ethyl pentanoate solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of the reaction mixture.[5][6][7][8][9]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Synthesis_Pathway ButylBr 1-Bromobutane Grignard Butylmagnesium Bromide (Grignard Reagent) ButylBr->Grignard + Diethyl Ether Octane Octane (Byproduct) ButylBr->Octane + Butylmagnesium Bromide (Wurtz Coupling) Mg Magnesium Mg->Grignard + Diethyl Ether EtPent Ethyl Pentanoate PentanoicAcid Pentanoic Acid (Byproduct from unreacted ester) EtPent->PentanoicAcid + H₂O (during workup) Ketone 5-Nonanone (Intermediate) Grignard->Ketone + Ethyl Pentanoate (1st equivalent) Butanol 1-Butanol (Byproduct) Grignard->Butanol + O₂ then H₃O⁺ Product This compound Ketone->Product + Butylmagnesium Bromide (2nd equivalent) + H₃O⁺ workup

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Anhydrous Anhydrous Conditions Maintained? Start->Check_Anhydrous Check_Grignard Grignard Formation Successful? Check_Equivalents Used ≥ 2 Equivalents of Grignard? Check_Grignard->Check_Equivalents Yes Activate_Mg Activate Mg (Iodine, Crushing). Ensure Dry Glassware/Solvents. Check_Grignard->Activate_Mg No Increase_Equivalents Increase Equivalents of Grignard Reagent. Check_Equivalents->Increase_Equivalents No Inert_Atmosphere Use an Inert Atmosphere (N₂ or Ar). Check_Equivalents->Inert_Atmosphere Yes Check_Anhydrous->Check_Grignard Yes Dry_Reagents Thoroughly Dry All Reagents and Solvents. Check_Anhydrous->Dry_Reagents No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability issues of 5-Butyldecan-5-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Butyldecan-5-ol during storage.

Troubleshooting Guides

Issue: Suspected Degradation of this compound

Q1: I have been storing this compound and suspect it may have degraded. What are the initial steps I should take to investigate this?

A1: If you suspect degradation of your this compound sample, we recommend a systematic approach to confirm your suspicions and identify the cause. The following workflow outlines the recommended steps:

G cluster_0 Initial Observation cluster_1 Chemical Analysis cluster_2 Investigation of Cause cluster_3 Action observe Observe Physical Changes (e.g., color change, precipitation) analytical Perform Analytical Testing (e.g., HPLC, GC-MS) observe->analytical compare Compare with Reference Standard analytical->compare identify Identify Degradation Products compare->identify storage Review Storage Conditions (Temperature, Light, Atmosphere) identify->storage handling Review Handling Procedures storage->handling quarantine Quarantine Suspected Stock handling->quarantine dispose Dispose of Degraded Material quarantine->dispose corrective Implement Corrective Actions dispose->corrective

Figure 1. Troubleshooting workflow for suspected degradation.

Q2: What are the most likely degradation pathways for this compound?

A2: As a tertiary alcohol, this compound is susceptible to specific degradation pathways, primarily dehydration. It is generally resistant to oxidation under normal storage conditions.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Pathway cluster_3 Primary Degradation Products start This compound acid Acidic Conditions start->acid exposed to heat Heat start->heat exposed to dehydration Dehydration acid->dehydration heat->dehydration alkenes Alkene Isomers (e.g., 5-Butyl-dec-4-ene, 5-Butyl-dec-5-ene) dehydration->alkenes leads to

Figure 2. Primary degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the ideal storage conditions for this compound?

    • A: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air. While specific temperature stability data is not available, refrigeration (2-8 °C) is a common practice for preserving the integrity of alcohols. Avoid storing near heat sources or in direct sunlight.

  • Q: Is this compound sensitive to light?

    • A: While there is no specific data on the photosensitivity of this compound, it is a general best practice to protect all chemical compounds from light to prevent potential photodegradation. Storage in an amber glass vial or in a dark cabinet is recommended.

  • Q: What type of container should I use for storing this compound?

    • A: Use a tightly sealed glass container, preferably amber, to protect from light. Ensure the container cap provides a good seal to prevent the ingress of moisture and air. For long-term storage, consider containers with PTFE-lined caps.

Stability and Degradation

  • Q: What is the expected shelf-life of this compound?

    • A: The shelf-life of this compound has not been definitively established. For research-grade chemicals, it is recommended to re-analyze the material periodically (e.g., annually) to confirm its purity and integrity, especially if it is being used in sensitive applications.

  • Q: Can this compound oxidize during storage?

    • A: Tertiary alcohols like this compound are generally resistant to oxidation under typical storage conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.

  • Q: How can I detect degradation in my sample?

    • A: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound and any degradation products. A change in the physical appearance of the sample, such as discoloration or the formation of a precipitate, may also indicate degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Under Accelerated Conditions

This protocol describes a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Small, inert glass vials with PTFE-lined caps

  • Calibrated oven

  • Photostability chamber

  • HPLC or GC-MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photostability: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Store a vial of the stock solution at the recommended storage condition (e.g., 2-8°C) in the dark.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC or GC-MS) to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: Example HPLC Method for Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Start with 60% Acetonitrile / 40% Water

    • Ramp to 95% Acetonitrile / 5% Water over 15 minutes

    • Hold at 95% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Refractive Index Detector (RID)

  • Injection Volume: 10 µL

Data Presentation

The following table can be used to summarize the quantitative data obtained from your stability studies.

Storage ConditionTime Point (e.g., days)This compound Assay (%)Peak Area of Degradation Product 1Peak Area of Degradation Product 2Observations
Control (2-8°C, Dark) 0100.0N/AN/AClear, colorless solution
7
14
40°C 0100.0N/AN/AClear, colorless solution
7
14
60°C 0100.0N/AN/AClear, colorless solution
7
14
Acidic (0.1M HCl, 60°C) 1
Basic (0.1M NaOH, 60°C) 1
Oxidative (3% H₂O₂) 1
Photostability 24h

Validation & Comparative

A Comparative Analysis of 5-Butyldecan-5-ol and Other C14 Tertiary Alcohols: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Long-chain tertiary alcohols, such as those with a C14 backbone, represent a class of molecules with significant potential in various scientific domains. Their unique structural features, including a sterically hindered hydroxyl group, can impart desirable physicochemical properties like increased metabolic stability and tailored lipophilicity.[1] In drug discovery, for instance, tertiary alcohols are explored to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.[1] 5-Butyldecan-5-ol, a specific C14 tertiary alcohol, serves as a representative example for this class. However, a comprehensive comparative analysis with its isomers and other C14 tertiary alcohols is lacking in publicly available literature. This guide provides a framework for conducting such an analysis, outlining the necessary experimental protocols and data presentation formats to facilitate objective comparisons.

While specific experimental data for this compound is scarce, this guide utilizes data from analogous long-chain alcohols to illustrate the comparative methodology. The presented protocols are established methods for the characterization of alcohols.

Physicochemical Properties

A fundamental aspect of comparing different C14 tertiary alcohols is the characterization of their physicochemical properties. These properties govern their behavior in various systems and are crucial for predicting their suitability for specific applications.

Table 1: Comparative Physicochemical Properties of C14 Alcohols

PropertyThis compound (Predicted)1-Tetradecanol (Primary)[2]tert-Amyl alcohol (Tertiary, C5)
Molecular Formula C14H30OC14H30OC5H12O
Molecular Weight ( g/mol ) 214.41214.3988.15
Boiling Point (°C) Not available260–300102
Melting Point (°C) Not available20–30-9
Density (g/cm³ at 20°C) Not available0.83–0.840.809
Water Solubility Predicted to be lowPractically insoluble (<0.1 g/L)[2]121 g/L
LogP (Octanol/Water) Predicted to be high5.0–6.0[2]1.1

Note: Data for this compound is largely unavailable and would need to be determined experimentally. Data for 1-Tetradecanol and tert-Amyl alcohol are provided for comparative context.

The higher boiling points of long-chain alcohols compared to alkanes of similar molecular weight are attributed to hydrogen bonding.[3][4] As the carbon chain length increases, solubility in water decreases.[5][6][7] Tertiary alcohols can exhibit different solubility profiles compared to their primary and secondary isomers due to the steric hindrance around the hydroxyl group affecting hydrogen bonding.[8]

Synthesis and Purification

The synthesis of tertiary alcohols is most commonly achieved through the Grignard reaction.[9][10] This versatile method involves the reaction of a Grignard reagent (an organomagnesium halide) with a ketone or an ester.[11][12]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by reacting pentylmagnesium bromide with nonan-5-one.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopentane (B41390)

  • Nonan-5-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction.

  • Maintain a gentle reflux by controlling the rate of addition of the 1-bromopentane solution.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of nonan-5-one in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg_turnings Mg Turnings Grignard_Reagent Pentylmagnesium Bromide Mg_turnings->Grignard_Reagent 1_Bromopentane 1-Bromopentane 1_Bromopentane->Grignard_Reagent Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent Crude_Product_Complex Alkoxide Complex Grignard_Reagent->Crude_Product_Complex Nonan_5_one Nonan-5-one Nonan_5_one->Crude_Product_Complex Quench Quench (NH4Cl) Crude_Product_Complex->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound via Grignard reaction.

Spectroscopic and Chromatographic Analysis

Characterization of the synthesized C14 tertiary alcohols is essential to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Broad singlet for the -OH proton (can be exchanged with D₂O).[13][14] - Signals for the protons on carbons adjacent to the hydroxyl-bearing carbon in the 3.4-4.5 ppm range.[15][16] - Complex multiplets for the alkyl chains.
¹³C NMR - Signal for the carbon bearing the -OH group in the 50-80 ppm range.[16] - Signals for the carbons of the alkyl chains.
IR Spectroscopy - Broad, strong O-H stretching absorption around 3300-3600 cm⁻¹.[13][14][16] - C-O stretching absorption for a tertiary alcohol between 1100-1210 cm⁻¹.[17] - C-H stretching and bending vibrations.
Mass Spectrometry - Molecular ion peak (M+). - Characteristic fragmentation patterns including alpha cleavage and dehydration.[13][15][16]
Experimental Protocol: Purity Determination by GC-MS

Objective: To determine the purity of the synthesized C14 tertiary alcohol and identify any byproducts.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., polar VF-WAXms or equivalent)[18]

  • Helium carrier gas

  • Sample of the purified alcohol

  • Suitable solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alcohol sample in a suitable solvent.[19]

  • Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure separation of components with different boiling points.[20]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[21]

  • Data Acquisition: The sample components are separated in the GC column and then detected by the mass spectrometer. The retention time and the mass spectrum of each component are recorded.

  • Data Analysis: Identify the peak corresponding to the desired C14 tertiary alcohol based on its retention time and mass spectrum. Calculate the purity by determining the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Analytical_Workflow Sample Purified Alcohol Sample Sample_Prep Sample Preparation (Dilution) Sample->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Purity Purity Determination Data_Analysis->Purity Structure Structure Confirmation Data_Analysis->Structure

Caption: General workflow for analytical characterization of synthesized alcohols.

Conclusion

A thorough comparative analysis of this compound and other C14 tertiary alcohols requires a systematic approach involving synthesis, purification, and comprehensive characterization. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data for an objective comparison. Such studies are crucial for advancing our understanding of the structure-property relationships in long-chain tertiary alcohols and for unlocking their full potential in various scientific and industrial applications.

References

Purity Determination of 5-Butyldecan-5-ol: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the purity assessment of 5-Butyldecan-5-ol, a non-polar tertiary alcohol.

Introduction to Purity Analysis Techniques

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its high precision, accuracy, and direct traceability to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] This allows for the direct quantification of an analyte against a certified internal standard without the need for substance-specific calibration curves.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used, robust, and sensitive technique for the analysis of volatile and semi-volatile organic compounds. It separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it an excellent method for quantifying organic analytes.

This guide will delve into the experimental protocols for both qNMR and GC-FID, present a comparative analysis of their performance based on experimental data for similar long-chain alcohols, and provide a logical workflow for the purity determination of this compound.

Quantitative NMR (qNMR) for Purity Determination

qNMR offers a direct and highly accurate method for purity assessment. The selection of an appropriate internal standard and deuterated solvent is crucial for a successful qNMR experiment.

Predicted ¹H NMR Spectrum of this compound

A predicted ¹H NMR spectrum of this compound shows that all proton signals are located in the aliphatic region, between approximately 0.8 and 1.5 ppm. This is characteristic of the methyl and methylene (B1212753) groups in the butyl and decanyl chains. The absence of protons on the carbon bearing the hydroxyl group means there are no signals in the typical alcohol proton region (around 3-4 ppm).

Selection of Internal Standard and Solvent

Given the non-polar nature of this compound, a non-polar deuterated solvent is required. Deuterated chloroform (B151607) (CDCl₃) is an excellent choice.

The ideal internal standard should:

  • Be highly pure and stable.

  • Be soluble in the chosen deuterated solvent.

  • Have NMR signals that do not overlap with the analyte's signals.

  • Preferably have simple, sharp signals (e.g., singlets).

Dimethyl terephthalate (B1205515) is a suitable internal standard for this analysis. It is soluble in CDCl₃ and exhibits two sharp singlets in the ¹H NMR spectrum: one for the aromatic protons at approximately 8.1 ppm and another for the methyl protons at around 3.9 ppm. These chemical shifts are well-separated from the aliphatic signals of this compound, ensuring accurate integration.

Experimental Protocol for qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of high-purity (certified) dimethyl terephthalate and add it to the same NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full magnetization recovery. A delay of 30 seconds is generally sufficient.

  • Number of Scans (ns): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Acquisition Time (at): At least 3 seconds.

  • Spectral Width (sw): 0 to 12 ppm.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the entire aliphatic region (e.g., 0.8-1.6 ppm) can be integrated. For dimethyl terephthalate, integrate the singlet at ~8.1 ppm (aromatic protons) or ~3.9 ppm (methyl protons).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons corresponding to the integrated analyte signal (for the entire aliphatic region of this compound, this would be 30)

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons corresponding to the integrated internal standard signal (4 for the aromatic protons or 6 for the methyl protons of dimethyl terephthalate)

    • MW_analyte: Molecular weight of this compound (214.41 g/mol )

    • MW_IS: Molecular weight of dimethyl terephthalate (194.18 g/mol )

    • m_analyte: Mass of this compound

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard (as stated on the certificate of analysis)

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Dimethyl Terephthalate (IS) dissolve Dissolve in CDCl3 in NMR tube weigh_analyte->dissolve weigh_is->dissolve acquire Acquire 1H NMR spectrum (e.g., 400 MHz) dissolve->acquire Transfer to spectrometer process Process spectrum (FT, phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination

GC-FID is a highly sensitive and reliable method for purity analysis of volatile compounds like this compound.

Experimental Protocol for GC-FID

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane (B107328) (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Internal Standard (Optional but Recommended): An internal standard (e.g., a long-chain alkane like tetradecane) can be added to all standards and the sample to improve precision.

  • Sample Solution: Prepare a solution of the this compound sample to be tested in the same solvent, with a concentration that falls within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector.

  • Column: A non-polar or mid-polarity capillary column is suitable. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: A split injection is recommended to avoid column overload, with a ratio of 50:1 or higher.

3. Data Analysis and Purity Calculation:

  • Analyze the calibration standards to generate a calibration curve of peak area versus concentration.

  • Analyze the sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • The purity can be determined by area percent, assuming all impurities are volatile and respond similarly to the FID. The purity is calculated as the peak area of this compound divided by the total area of all peaks in the chromatogram, multiplied by 100. For more accurate quantification, the concentration determined from the calibration curve should be used to calculate the mass of the analyte in the original sample.

GC-FID Analysis Pathway

GC_FID_Pathway cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis & Purity Calculation prep_standards Prepare calibration standards of this compound prep_sample Prepare a solution of the This compound sample inject_standards Inject standards to create calibration curve prep_standards->inject_standards inject_sample Inject sample solution prep_sample->inject_sample determine_conc Determine concentration from calibration curve inject_standards->determine_conc inject_sample->determine_conc calc_purity Calculate purity (Area % or by concentration) determine_conc->calc_purity

Caption: Logical Pathway for GC-FID Purity Analysis.

Comparison of qNMR and GC-FID for Purity Determination of this compound

Quantitative Performance Comparison
ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Direct comparison of signal integrals of analyte and internal standard.Separation followed by detection; quantification against a calibration curve or by area percent.
Accuracy High, directly traceable to SI units.[1]High, dependent on the purity of the reference standard and the quality of the calibration.
Precision (RSD) Typically < 1%.Typically 1-5%, can be improved with an internal standard.
Linearity Excellent over a wide dynamic range.Excellent over a defined calibration range.
Limit of Detection ~0.1% for impurities.ppm to ppb levels, highly sensitive.
Reference Standard Requires a certified internal standard of a different compound.Requires a high-purity standard of the analyte itself for calibration.
Methodology and Practical Considerations
FeatureQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Sample Preparation Simple and fast; involves accurate weighing and dissolution.More involved; requires preparation of multiple calibration standards.
Analysis Time Relatively short per sample (5-15 minutes).Can be longer due to chromatographic separation and calibration runs.
Sample Throughput Moderate, can be automated.High, with autosamplers.
Instrument Cost High.Moderate.
Solvent Consumption Low (typically < 1 mL per sample).Higher, due to mobile phase and sample/standard preparation.
Compound Identification Provides structural information, confirming identity.Based on retention time, may require confirmation by another technique (e.g., MS).
Destructive? Non-destructive, sample can be recovered.Destructive.

Conclusion and Recommendations

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound.

  • qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with valuable or limited amounts of sample. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.

  • GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting trace impurities. While it requires the preparation of a calibration curve with a pure standard of the analyte, its high throughput and sensitivity make it an invaluable tool in many analytical laboratories.

For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice . For high-throughput screening or when the highest sensitivity for trace impurities is required, GC-FID is an excellent and often more accessible option . In many cases, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.

References

A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction has long been a cornerstone for this purpose. However, a range of alternative methods, each with its own set of advantages and disadvantages, offer viable and sometimes superior routes to these crucial structural motifs. This guide provides an objective comparison of the Grignard synthesis with other key methods, supported by experimental data and detailed protocols.

The primary methods for synthesizing tertiary alcohols via carbon-carbon bond formation include the Grignard reaction, reactions involving organolithium reagents, and the Barbier reaction. Each of these organometallic approaches offers a distinct profile in terms of reactivity, substrate scope, functional group tolerance, and reaction conditions.

The Grignard Reaction: The Classic Approach

First described by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.[1] When a ketone is used, a single addition of the Grignard reagent, followed by an acidic workup, yields a tertiary alcohol.[1] In the case of esters, two equivalents of the Grignard reagent are required, as the initial addition product, a ketone, is more reactive than the starting ester and reacts further.[2]

Grignard reagents are known for their high reactivity, which can be both an advantage and a drawback. While effective in forming carbon-carbon bonds, their strong basicity and nucleophilicity make them intolerant to acidic protons, such as those in water, alcohols, and carboxylic acids.[3][4] This necessitates the use of anhydrous solvents and inert atmospheres, adding to the operational complexity.[5]

Organolithium Reagents: A More Reactive Alternative

Organolithium reagents are another class of powerful nucleophiles used for the synthesis of tertiary alcohols from ketones and esters.[6] Generally, organolithium compounds are more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond.[7][8] This enhanced reactivity can be beneficial for reactions with sterically hindered ketones or less reactive esters.

However, the high reactivity of organolithium reagents also translates to lower functional group tolerance compared to Grignard reagents.[9] They are extremely sensitive to moisture and protic solvents and can be pyrophoric, requiring careful handling under strictly anhydrous and inert conditions.[5][10]

The Barbier Reaction: The In Situ Advantage

The Barbier reaction offers a significant operational advantage over the Grignard and organolithium methods by generating the organometallic species in situ.[11] In this one-pot procedure, an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, indium, or tin) are all combined in the reaction vessel.[11][12] This circumvents the need for the separate preparation and handling of the often unstable organometallic reagent.

A key feature of the Barbier reaction is its greater tolerance to protic solvents, including water, depending on the metal used.[11] This makes it a more environmentally friendly "green chemistry" approach. The Barbier reaction is particularly useful when the corresponding organometallic reagent is unstable and cannot be prepared and stored separately.[12] However, the traditional solution-based Barbier reaction can sometimes suffer from lower and less reproducible yields compared to the Grignard synthesis.[13]

Quantitative Comparison of Methods

The choice of synthetic method often depends on factors such as the desired yield, the complexity of the starting materials, and the presence of other functional groups. The following table summarizes experimental data for the synthesis of tertiary alcohols using these different methods.

Starting MaterialReagent/MetalProductReaction TimeYield (%)Reference
Methyl Benzoaten-BuLi5-nonanol, 5-phenyl20 s95%[7]
Methyl BenzoatePhMgBrTriphenylmethanol20 s92%[7]
2-NaphthaldehydeAllyl-MgBr1-(naphthalen-2-yl)but-3-en-1-ol60 min98%[13]
2-NaphthaldehydeMg, Allyl-Br (Barbier)1-(naphthalen-2-yl)but-3-en-1-ol60 min98%[13]
Ketone 7EtBr, Mg (Barbier)Tertiary Alcohol 6a60 min92%[14][15]
Ketone 7EtMgBr (Grignard)Tertiary Alcohol 6aNot Specified~29% (without catalyst)[14][15]

*Note: "Ketone 7" and "Tertiary Alcohol 6a" refer to specific structures in the cited reference. The Barbier reaction in this case was a mechanochemical adaptation.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the synthesis of a tertiary alcohol using each of the discussed methods.

Grignard Synthesis of a Tertiary Alcohol from an Ester

This protocol is a general procedure for the double addition of a Grignard reagent to an ester.

Materials:

  • Aryl or alkyl ester (1.0 equiv)

  • Grignard reagent (2.5 equiv)

  • Anhydrous diethyl ether or THF

  • Aqueous solution of NH4Cl (for quenching)

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the ester (0.5 mmol) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.25 mmol) dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time (e.g., 20 seconds to several hours, depending on the substrates).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with CPME (3 x 3.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography if necessary.[7]

Synthesis of a Tertiary Alcohol using an Organolithium Reagent

This protocol outlines the general procedure for the reaction of an organolithium reagent with an ester.

Materials:

  • Aryl or alkyl ester (1.0 equiv)

  • Organolithium reagent (2.5 equiv)

  • Anhydrous diethyl ether or THF

  • Water or a deep eutectic solvent (e.g., choline (B1196258) chloride/urea)

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a Schlenk flask, add the ester (0.5 mmol) to water (1.0 mL) or the deep eutectic solvent (1.0 g) at room temperature under air, and stir vigorously.

  • Rapidly add the organolithium reagent solution (1.25 mmol), handled under an inert atmosphere, to the vigorously stirred mixture to form an emulsion.

  • After a short reaction time (e.g., 20 seconds), dilute the mixture with 2 mL of water.

  • Extract the product with CPME (3 x 3.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.[7]

Barbier Reaction for the Synthesis of a Tertiary Alcohol

This protocol describes a general procedure for a Barbier-type reaction.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • Metal (e.g., Magnesium powder, 2.0 equiv)

  • Anhydrous THF

  • Aqueous solution of NH4Cl (for quenching)

Procedure:

  • To a flask containing the ketone or aldehyde (1.2 mmol) and activated magnesium powder (2.4 mmol), add anhydrous THF.

  • Add the alkyl halide (1.8 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the required duration (e.g., 1 hour).

  • Upon completion, hydrolyze the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography if necessary.[14]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows and reaction mechanisms for the Grignard, organolithium, and Barbier reactions.

Grignard_Workflow cluster_prep Grignard Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction with Carbonyl (Inert Atmosphere) cluster_workup Workup RX Alkyl/Aryl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium (Mg) Mg->RMgX Solvent1 Anhydrous Ether/THF Solvent1->RMgX RMgX_react Grignard Reagent (R-MgX) Ketone Ketone/Ester Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Alkoxide_workup Magnesium Alkoxide RMgX_react->Alkoxide Addition Acid Aqueous Acid (e.g., H3O+) Alcohol Tertiary Alcohol Acid->Alcohol Alkoxide_workup->Alcohol Protonation Organolithium_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Addition cluster_step4 Step 4: Protonation Ester Ester Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 RLi1 R-Li (1st equiv) RLi1->Tetrahedral1 Tetrahedral1_elim Tetrahedral Intermediate Ketone Ketone Ketone_react Ketone LeavingGroup LiOR' Tetrahedral1_elim->Ketone Tetrahedral1_elim->LeavingGroup RLi2 R-Li (2nd equiv) Alkoxide Lithium Alkoxide RLi2->Alkoxide Alkoxide_protonate Lithium Alkoxide Ketone_react->Alkoxide Acid H3O+ Alcohol Tertiary Alcohol Acid->Alcohol Alkoxide_protonate->Alcohol Barbier_Workflow cluster_onepot One-Pot Reaction cluster_workup Workup RX Alkyl Halide (R-X) Reaction In situ formation of organometallic and addition to carbonyl RX->Reaction Carbonyl Ketone/Aldehyde Carbonyl->Reaction Metal Metal (e.g., Mg, Zn) Metal->Reaction Solvent Solvent (e.g., THF, H2O) Solvent->Reaction Intermediate Metal Alkoxide Intermediate Reaction->Intermediate Product Tertiary Alcohol Intermediate->Product Quench Aqueous Quench Quench->Product

References

Performance evaluation of 5-Butyldecan-5-ol as a lubricant additive vs. commercial additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel lubricant additives that enhance performance, improve efficiency, and meet stringent environmental regulations is a continuous endeavor in tribology and materials science. This guide provides a comparative framework for evaluating the performance of a candidate molecule, 5-Butyldecan-5-ol, against established commercial lubricant additives. It is important to note that publicly available performance data for this compound as a lubricant additive is not available. Therefore, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive evaluation, while providing benchmark data from common commercial additives.

Quantitative Performance Comparison

A systematic evaluation of any new lubricant additive requires rigorous testing and comparison against industry-standard benchmarks. The following table summarizes key performance metrics for different classes of commercial lubricant additives. To assess the viability of this compound, it would need to undergo identical testing, with the results being populated in the corresponding column.

Performance ParameterCommercial Anti-Wear Additive (e.g., ZDDP)Commercial Friction Modifier (e.g., Oleamide)Commercial Extreme Pressure (EP) Additive (e.g., Sulfurized Paraffin)This compound
Coefficient of Friction (COF) 0.08 - 0.120.05 - 0.09[1]0.10 - 0.15Data Not Available
Wear Scar Diameter (WSD) (mm) 0.35 - 0.50[2][3]0.55 - 0.750.40 - 0.60Data Not Available
Oxidation Stability (RPVOT, minutes) > 200Variable> 150Data Not Available
Viscosity Index (VI) Improvement NegligibleNegligibleNegligibleData Not Available
Load-Carrying Capacity (Weld Load, N) 2000 - 31501200 - 1600> 4000Data Not Available

Note: The values for commercial additives are representative and can vary based on the base oil, concentration, and specific test conditions.

Experimental Protocols

The data presented in the comparison table is generated using standardized test methods developed by organizations such as ASTM International. These protocols ensure reproducibility and allow for meaningful comparisons between different additives.

Tribological Performance (Friction and Wear)

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This is a fundamental test to evaluate the anti-wear properties of a lubricant.

  • Apparatus: Four-Ball Wear Tester.

  • Procedure:

    • Three steel balls are secured in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature.

    • The lubricant being tested is used to lubricate the contact zone.

    • The test is run for a set duration (e.g., 60 minutes).

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as the primary result. A smaller diameter indicates better anti-wear performance.

    • The coefficient of friction is typically monitored and recorded throughout the test.

Oxidation Stability

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test assesses the lubricant's resistance to oxidation, which is a critical factor in its service life.

  • Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) instrument.

  • Procedure:

    • A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel.

    • The vessel is filled with oxygen to a specified pressure and placed in a heated bath, where it is rotated.

    • The pressure inside the vessel is monitored continuously.

    • The test ends when the pressure drops by a specified amount from the maximum pressure.

    • The time taken to reach this pressure drop is the oxidation stability, reported in minutes. A longer time indicates better resistance to oxidation.

Viscosity Index

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

The viscosity index (VI) is a measure of how much the viscosity of a lubricant changes with temperature.

  • Procedure:

    • The kinematic viscosity of the lubricant is measured at two temperatures: 40°C and 100°C, following the procedure in ASTM D445.

    • The VI is then calculated using the measured viscosities and a set of standard formulas. A higher VI indicates a lower degree of viscosity change with temperature, which is generally desirable.

Extreme Pressure (EP) Properties

ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)

This test evaluates the ability of a lubricant to prevent seizure and welding of metal surfaces under very high loads.

  • Apparatus: Four-Ball EP Tester.

  • Procedure:

    • The test setup is similar to the four-ball wear test.

    • A series of short-duration tests (10 seconds) are conducted with progressively increasing loads.

    • The load at which the rotating ball seizes and welds to the stationary balls is determined. This is reported as the weld load. A higher weld load signifies better extreme pressure performance.

Visualizing Experimental Workflow and Logical Relationships

Diagrams are essential for clearly communicating experimental processes and the underlying mechanisms of action for lubricant additives.

G cluster_workflow Experimental Workflow for Additive Evaluation cluster_mechanism Hypothetical Mechanism of Action SamplePrep Sample Preparation (Additive + Base Oil) TriboTest Tribological Testing (ASTM D4172) SamplePrep->TriboTest OxidationTest Oxidation Stability (ASTM D2272) SamplePrep->OxidationTest ViscosityTest Viscosity Measurement (ASTM D445) SamplePrep->ViscosityTest EPTest EP Testing (ASTM D2783) SamplePrep->EPTest DataAnalysis Data Analysis & Comparison TriboTest->DataAnalysis OxidationTest->DataAnalysis ViscosityTest->DataAnalysis EPTest->DataAnalysis FrictionWearRed Reduced Friction & Wear DataAnalysis->FrictionWearRed Correlates with Additive This compound (Candidate Additive) BoundaryFilm Protective Boundary Film Additive->BoundaryFilm Adsorption under Load & Temperature MetalSurface Metal Surface BoundaryFilm->MetalSurface Forms on BoundaryFilm->FrictionWearRed Leads to

Caption: Workflow for evaluating a new lubricant additive and its potential mechanism.

References

The Impact of Molecular Architecture: Comparing Surfactant Properties of Branched versus Linear Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of surfactants is fundamentally tied to their molecular structure. For researchers, scientists, and professionals in drug development, understanding how architectural nuances like alkyl chain branching affect surfactant performance is critical for formulation optimization. This guide provides a comparative analysis of the surfactant properties of a branched tertiary alcohol, exemplified by 5-Butyldecan-5-ol, and its linear counterpart, 1-tetradecanol (B3432657). While specific experimental data for this compound is limited, we can infer its properties based on extensive studies comparing branched and linear alcohols of similar molecular weight (C14H30O).

The core difference lies in how these molecules arrange themselves at interfaces. Linear alcohols can pack tightly, leading to a dense interfacial film, whereas the bulky nature of branched alcohols prevents such efficient packing. This structural difference profoundly influences key surfactant parameters such as surface tension reduction, micelle formation, and foam stability.

Molecular Structure: Branched vs. Linear

The fundamental difference between this compound and 1-tetradecanol is the arrangement of their fourteen carbon atoms. 1-tetradecanol possesses a straight alkyl chain, while this compound has a branched structure with the hydroxyl group located on a tertiary carbon. This branching creates steric hindrance, which is central to its altered surfactant properties.

l_node CH₃(CH₂)₁₂CH₂OH b_node C₄H₉-C(OH)(C₄H₉)-C₅H₁₁

Figure 1. Molecular structures of linear and branched C14 alcohols.

Comparative Analysis of Surfactant Properties

The divergence in molecular architecture leads to significant differences in performance. Generally, branching in the hydrophobe increases water solubility and affects how molecules orient at the air-water interface.[1] This leads to several key distinctions summarized in the table below.

PropertyThis compound (Branched - Inferred)1-Tetradecanol (Linear)Rationale
Critical Micelle Concentration (CMC) HigherLowerThe steric hindrance of branched chains makes micellization less energetically favorable, requiring a higher concentration of monomers to initiate micelle formation.[2]
Surface Tension at CMC (γcmc) LowerHigherBranched chains disrupt the packing at the air-water interface more effectively, leading to a greater reduction in surface tension before micelles form.[2]
Foam Generation & Stability LowerHigherTightly packed linear chains at the interface create a more stable, elastic film, leading to persistent foam. The less-ordered film of branched alcohols results in foams that are less stable and break down more quickly.[1][3]
Wetting Power HigherLowerBranched alcohol ethoxylates have been shown to reduce wetting time significantly compared to linear equivalents, a property likely extending to the alcohols themselves due to faster diffusion to the interface.
Molecular Packing at Interface Lower DensityHigher DensityThe bulky structure of branched alcohols prevents the close alignment that linear chains can achieve, resulting in a less dense and more disordered interfacial layer.[4]

Experimental Protocols

Accurate comparison of surfactant properties relies on standardized experimental methodologies. Below are protocols for determining key parameters like surface tension, critical micelle concentration, and foam stability.

Surface Tension and Critical Micelle Concentration (CMC) Determination

A common and effective method for determining both surface tension and CMC is through tensiometry.

  • Preparation of Solutions : A series of aqueous solutions with increasing concentrations of the alcohol surfactant are prepared using deionized water.

  • Instrumentation : A surface tensiometer, utilizing either the Du Noüy ring or Wilhelmy plate method, is calibrated according to the manufacturer's instructions.

  • Measurement :

    • The surface tension of each solution is measured, starting from the lowest concentration.

    • The platinum ring or plate must be thoroughly cleaned and flamed between measurements to prevent cross-contamination.

    • Measurements are typically conducted at a constant temperature (e.g., 25°C).

  • Data Analysis :

    • Surface tension is plotted against the logarithm of the surfactant concentration.

    • Initially, the surface tension will decrease linearly with the log of the concentration.

    • The CMC is identified as the concentration at which the surface tension plateaus.[5] The value of the surface tension in this plateau region is the γcmc.

An alternative method for CMC determination is conductometry, which is particularly useful for ionic surfactants but can also be adapted for non-ionic ones by observing changes in the solution's conductivity upon micelle formation.[2]

prep Prepare Stock Solution of Alcohol series Create Dilution Series prep->series measure Measure Surface Tension (Tensiometer) series->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify Breakpoint (CMC) & Plateau (γcmc) plot->cmc result Comparative Data cmc->result

Figure 2. Workflow for CMC and surface tension determination.
Foam Stability Assessment (Ross-Miles Method)

The Ross-Miles method is a standardized approach to quantify foaming ability and stability.

  • Apparatus : The setup consists of a thermostated glass column with a reservoir at the top and a collection vessel at the bottom.

  • Procedure :

    • A specific volume of the surfactant solution at a defined concentration (typically above the CMC) is placed in the bottom of the column.

    • Another volume of the same solution is placed in the reservoir and allowed to fall a set distance into the lower solution, generating foam.

  • Measurement :

    • The initial height of the foam column is measured immediately after the solution from the reservoir has been added. This value indicates the foamability.

    • The height of the foam is measured again after a set period (e.g., 5 minutes) to determine its stability.

  • Comparison : The experiment is repeated for both the branched and linear alcohols, and the initial and final foam heights are compared to assess relative performance.

Conclusion

The choice between a branched and a linear alcohol surfactant depends heavily on the desired application.

  • Linear alcohols , like 1-tetradecanol, are superior for applications requiring high, stable foam, such as in detergents and personal care products.[1] Their ability to form tightly packed, stable films at interfaces makes them ideal for these roles.

  • Branched alcohols , represented by the characteristics of this compound, offer advantages in applications where rapid wetting and low, unstable foam are desirable.[2] Their higher CMC and lower surface tension can be beneficial in industrial processes, coatings, and certain drug delivery systems where efficient surface coverage is more critical than foam persistence.

Ultimately, the molecular architecture of an alcohol surfactant is a key determinant of its physical and performance properties. By understanding the relationship between structure and function, researchers can make more informed decisions in the design and formulation of advanced chemical and pharmaceutical products.

References

A Comparative Thermal Analysis of 5-Butyldecan-5-ol and Structurally Related Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of 5-Butyldecan-5-ol, a tertiary decanol, with its structurally related isomers, the linear primary alcohol 1-tetradecanol (B3432657) and the branched primary alcohol 2-methyl-1-tridecanol (B8444148). The thermal behavior of these compounds, investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for understanding their stability, purity, and handling requirements in various scientific and industrial applications, including drug formulation and development.

Introduction to Thermal Analysis of Alcohols

Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing the physicochemical properties of organic compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and boiling points, as well as the enthalpies associated with these processes. For long-chain alcohols, these analyses help to elucidate the impact of structural features like chain length, branching, and the position of the hydroxyl group on their thermal properties.

Comparative Analysis of C14H30O Isomers

The thermal decomposition of tertiary alcohols typically proceeds through a dehydration mechanism, leading to the formation of an alkene and water. This is in contrast to primary alcohols, which may undergo more complex decomposition pathways.

For a direct comparison, we will examine the available thermal data for two isomers of this compound: 1-tetradecanol (a linear primary alcohol) and 2-methyl-1-tridecanol (a branched primary alcohol).

Data Presentation
PropertyThis compound (Predicted)1-Tetradecanol (Experimental)2-Methyl-1-tridecanol (Experimental)
Molecular Formula C14H30OC14H30OC14H30O
Molecular Weight ( g/mol ) 214.42214.42214.42
Structure Tertiary, BranchedPrimary, LinearPrimary, Branched
Melting Point (°C) Lower than linear isomer38-40No data available
Boiling Point (°C) Lower than linear isomer~263-289No data available
Decomposition Onset (°C) Expected to be lower than primary isomers~150-200 (in inert atmosphere)No data available
Primary Decomposition Pathway Dehydration to form alkenesDehydrogenation, C-C bond cleavageDehydrogenation, C-C bond cleavage

Experimental Protocols

A general methodology for conducting TGA and DSC analysis on long-chain alcohols is outlined below.

Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the alcohol sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.

Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the alcohol sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Cool the sample to a low temperature (e.g., -20°C).

      • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected boiling point.

      • Cool the sample back to the initial temperature at the same rate.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak) and the enthalpy of fusion from the endothermic peak on the heating curve. The boiling point can be determined from the onset of the broad endothermic event corresponding to vaporization.

Visualizations

logical_relationship Logical Relationship of C14H30O Isomers C14H30O C14H30O Isomers Primary Primary Alcohols C14H30O->Primary Secondary Secondary Alcohols C14H30O->Secondary Tertiary Tertiary Alcohols C14H30O->Tertiary Linear Linear Chain Primary->Linear e.g., 1-Tetradecanol Branched Branched Chain Primary->Branched e.g., 2-Methyl-1-tridecanol Tertiary->Branched e.g., this compound

Caption: Isomeric classification of this compound.

experimental_workflow TGA/DSC Experimental Workflow cluster_tga TGA cluster_dsc DSC TGA_Sample Weigh Sample (5-10 mg) TGA_Run Heat in N2 at 10°C/min TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temp. TGA_Data->TGA_Analysis End Comparative Analysis TGA_Analysis->End Thermal Stability DSC_Sample Seal Sample (2-5 mg) DSC_Run Heat/Cool in N2 at 10°C/min DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Analysis Determine Melting/Boiling Point DSC_Data->DSC_Analysis DSC_Analysis->End Phase Transitions Start Sample Preparation Start->TGA_Sample Start->DSC_Sample

Caption: Workflow for TGA and DSC analysis.

A Comparative Analysis of the Biological Activities of 1-Decanol, 1-Dodecanol, and Tea Tree Oil

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous search for novel bioactive compounds, a thorough evaluation of their biological activities is paramount. This guide provides a comparative analysis of the antimicrobial and cytotoxic properties of two long-chain fatty alcohols, 1-Decanol and 1-Dodecanol, alongside the well-known natural antiseptic, Tea Tree Oil. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the assays conducted, and a visual representation of the experimental workflow for determining antimicrobial efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these compounds.

Comparative Biological Activity Data

The antimicrobial and cytotoxic activities of 1-Decanol, 1-Dodecanol, and Tea Tree Oil are summarized in the table below. The data highlights the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the half-maximal inhibitory concentration (IC50) indicating the cytotoxicity against human cell lines.

CompoundBiological ActivityTest Organism/Cell LineResult
1-Decanol AntimicrobialStaphylococcus aureusMIC: 80 µg/mL[1]
AntimicrobialEscherichia coliMIC: > 50 mg/mL[2]
1-Dodecanol AntimicrobialStaphylococcus aureusMIC: 80 µg/mL[1]
AntimicrobialEscherichia coliNo significant activity reported
Tea Tree Oil AntimicrobialStaphylococcus aureusMIC: 0.2% v/v (1.8 mg/mL)[3]
AntimicrobialEscherichia coliMIC: 0.5% v/v[4]
CytotoxicityHep G2 (Hepatocellular carcinoma)IC50: 0.02 g/L[5][6]
CytotoxicityHeLa (Cervical cancer)IC50: 2.8 g/L[5][6]
CytotoxicityA549 (Lung carcinoma)IC50: 0.012% v/v[7]
CytotoxicityMCF-7 (Breast adenocarcinoma)IC50: 0.031% v/v[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of the biological activities of the test compounds.

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 1-Decanol, 1-Dodecanol, and Tea Tree Oil in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Bacterial Strains: Use quality control strains such as Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for this assay.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • The last well in the series, containing no test compound, serves as the positive growth control. A well with only uninoculated broth serves as the negative control.

  • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum.

  • Incubate the plates at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

a. Cell Culture and Seeding:

  • Culture the desired human cell lines (e.g., Hep G2, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

b. Treatment with Test Compounds:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

  • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

c. MTT Assay Procedure:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

d. Data Analysis:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates the workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate 96-Well Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination.

References

Comparative Cytotoxicity of Long-Chain Tertiary Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The toxicological profiles of long-chain tertiary alcohols are of increasing interest in the fields of drug development, industrial chemical safety, and environmental science. Understanding their cytotoxic effects is crucial for assessing their potential as therapeutic agents, as excipients in drug formulations, or as environmental contaminants. This guide provides a comparative overview of the cytotoxicity of long-chain tertiary alcohols, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of a homologous series of long-chain tertiary alcohols are limited in the publicly available literature. However, studies on related long-chain and branched-chain alcohols suggest a structure-activity relationship where cytotoxicity often increases with carbon chain length, up to a certain point where decreased water solubility may limit bioavailability and thus apparent toxicity. For instance, it has been reported that for some long-chain fatty alcohols, a longer carbon chain is associated with stronger toxicity[1].

To illustrate how such comparative data would be presented, the following table summarizes hypothetical IC50 values for a series of long-chain tertiary alcohols against a generic human cancer cell line. These values are for illustrative purposes and are designed to show the expected trend based on available data for other long-chain alcohols.

CompoundCarbon Chain LengthMolecular Weight ( g/mol )Hypothetical IC50 (µM) on Human Cancer Cell Line (e.g., HeLa)
2-methyl-2-decanolC11172.33150
2-methyl-2-dodecanolC13200.3885
2-methyl-2-tetradecanolC15228.4340
2-methyl-2-hexadecanolC17256.4925
2-methyl-2-octadecanolC19284.5450 (decreased activity may be observed due to lower solubility)

Note: The IC50 values are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally. The trend of increasing cytotoxicity with chain length followed by a potential decrease due to solubility issues is a common observation for lipophilic compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of lipophilic compounds like long-chain tertiary alcohols.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Long-chain tertiary alcohols of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the long-chain tertiary alcohols in complete medium. Due to their lipophilic nature, a solubilizing agent like DMSO may be required at a final concentration that is non-toxic to the cells (typically <0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with long-chain tertiary alcohols

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the long-chain tertiary alcohols at their IC50 concentrations for a predetermined time (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways in Alcohol-Induced Cytotoxicity

While specific signaling pathways for long-chain tertiary alcohols are not well-elucidated, the mechanisms of cytotoxicity induced by other alcohols, such as ethanol, can provide a foundational model. A common pathway involves the induction of oxidative stress and subsequent apoptosis.

Below is a diagram illustrating a generalized pathway of alcohol-induced apoptosis. Long-chain tertiary alcohols, due to their lipophilic nature, may interact with cellular membranes, leading to membrane disruption and the generation of reactive oxygen species (ROS). This oxidative stress can trigger downstream apoptotic signaling cascades.

Alcohol_Induced_Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Long-chain Tertiary Alcohol Long-chain Tertiary Alcohol Cell Membrane Cell Membrane Long-chain Tertiary Alcohol->Cell Membrane Interaction ROS Generation ROS Generation Cell Membrane->ROS Generation Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Causes Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Leads to Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

References

Comparative Spectroscopic Analysis of Branched C14 Alcohol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of branched C14 alcohol isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, comprehensive experimental data for a wide range of branched C14 alcohol isomers, this guide combines available data with predicted values and established spectroscopic principles to serve as a practical reference. The methodologies detailed herein provide a framework for obtaining and interpreting spectral data for these and similar compounds.

Introduction to Spectroscopic Analysis of Branched Alcohols

Branched-chain alcohols are crucial intermediates in various industrial applications, including the synthesis of surfactants, lubricants, and pharmaceuticals. The precise characterization of their isomeric forms is essential as different branching patterns can significantly influence their physicochemical properties and biological activities. Spectroscopic methods offer powerful tools for the unambiguous identification and differentiation of these isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers based on the position and splitting patterns of the NMR signals.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. For alcohols, the characteristic O-H and C-O stretching vibrations are of primary diagnostic importance. The position of the C-O stretching absorption can sometimes provide clues about the substitution pattern of the alcohol (primary, secondary, or tertiary).[1][2][3]

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and provides information about its structure through fragmentation patterns. The way a molecule fragments upon ionization is often unique to its isomeric form.[4][5][6]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of branched C14 alcohol isomers. Please note that where specific experimental data was not available, typical chemical shift ranges and predicted fragmentation patterns are provided based on established principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values)
Isomer Name-CH₂OH Protons (δ, ppm)-CH- (Branch Point) Proton (δ, ppm)-CH₃ Protons (δ, ppm)Other Notable Resonances (δ, ppm)
2-Ethyl-dodecan-1-ol ~3.4-3.6 (d)~1.3-1.5 (m)~0.8-0.9 (t)1.2-1.4 (m, long chain CH₂)
2-Propyl-undecan-1-ol ~3.4-3.6 (d)~1.3-1.5 (m)~0.8-0.9 (t)1.2-1.4 (m, long chain CH₂)
2-Butyl-decan-1-ol ~3.4-3.6 (d)~1.3-1.5 (m)~0.8-0.9 (t)1.2-1.4 (m, long chain CH₂)
3-Methyl-tridecan-1-ol ~3.6-3.7 (t)~1.4-1.6 (m)~0.8-0.9 (d)1.1-1.4 (m, long chain CH₂)

Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. These are predicted values and may vary based on solvent and other experimental conditions.[7][8][9]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values)
Isomer Name-CH₂OH Carbon (δ, ppm)-CH- (Branch Point) Carbon (δ, ppm)-CH₃ Carbons (δ, ppm)Other Notable Resonances (δ, ppm)
2-Ethyl-dodecan-1-ol ~65-68~40-45~10-15 (ethyl CH₃), ~14 (chain end CH₃)~22-35 (alkyl chain CH₂)
2-Propyl-undecan-1-ol ~65-68~40-45~14 (propyl and chain end CH₃)~20-35 (alkyl chain CH₂)
2-Butyl-decan-1-ol ~65-68~40-45~14 (butyl and chain end CH₃)~20-35 (alkyl chain CH₂)
3-Methyl-tridecan-1-ol ~60-63~35-40~15-20 (methyl branch), ~14 (chain end CH₃)~22-35 (alkyl chain CH₂)

Note: These are predicted values and may vary based on solvent and other experimental conditions.[10][11][12]

Table 3: Mass Spectrometry Data - Key Fragmentation Patterns
Isomer NameMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
2-Ethyl-dodecan-1-ol 214 (weak or absent)43 or 57M-18 (H₂O loss), M-29 (loss of C₂H₅), M-43 (loss of C₃H₇)
2-Propyl-undecan-1-ol 214 (weak or absent)43 or 57M-18 (H₂O loss), M-43 (loss of C₃H₇), M-57 (loss of C₄H₉)
2-Butyl-decan-1-ol 214 (weak or absent)43 or 57M-18 (H₂O loss), M-57 (loss of C₄H₉), M-71 (loss of C₅H₁₁)
3-Methyl-tridecan-1-ol 214 (weak or absent)43 or 57M-18 (H₂O loss), M-31 (loss of CH₂OH), M-45 (loss of C₂H₅O)

Note: The molecular ion peak for primary alcohols is often weak or absent. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of water) are common fragmentation pathways.[4][5][13]

Table 4: IR Spectroscopy Data - Characteristic Absorption Bands
Isomer NameO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Branched C14 Alcohols 3200-3600 (broad, strong)2850-2960 (strong)~1050 (strong)

Note: The O-H stretching band is typically broad due to hydrogen bonding. The C-O stretching frequency for primary alcohols is consistently around 1050 cm⁻¹.[1][14][15]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of branched C14 alcohol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation of isomers and direct injection into the mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-400.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of branched C14 alcohol isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Branched C14 Alcohol Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Branched C14 Alcohol Isomer NMR_Sample Dissolve in Deuterated Solvent with TMS Sample->NMR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample IR_Sample Neat Liquid Film Sample->IR_Sample NMR NMR Spectroscopy (1H & 13C) NMR_Sample->NMR MS GC-MS Analysis MS_Sample->MS IR FTIR Spectroscopy IR_Sample->IR NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data IR_Data Analyze IR Spectrum (Functional Group Identification) IR->IR_Data Comparison Comparative Analysis of Spectral Data NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison

Spectroscopic Analysis Workflow

Logical Relationships in Spectral Interpretation

The identification of a specific branched C14 alcohol isomer relies on the logical integration of data from all three spectroscopic techniques. The following diagram illustrates the decision-making process.

Spectral_Interpretation_Logic Logical Flow for Isomer Identification Start Unknown Branched C14 Alcohol IR_Analysis IR: Confirm -OH group (Broad ~3300 cm⁻¹) & C-O stretch (~1050 cm⁻¹) Start->IR_Analysis MS_Analysis MS: Determine Molecular Weight (214 g/mol) & Initial Fragmentation Pattern Start->MS_Analysis Structure_Proposal Propose Isomeric Structure(s) IR_Analysis->Structure_Proposal Functional group confirmed MS_Analysis->Structure_Proposal Molecular formula confirmed NMR_Analysis NMR (1H & 13C): Determine Carbon Skeleton & Branching Position Comparison Compare with Reference Data/ Predicted Spectra NMR_Analysis->Comparison Detailed connectivity established Structure_Proposal->NMR_Analysis Refine possibilities Identification Confirm Isomer Structure Comparison->Identification Match found

Isomer Identification Logic

References

Safety Operating Guide

Safe Disposal of 5-Butyldecan-5-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Butyldecan-5-ol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with its flammability and potential health hazards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that may be fatal if swallowed or enters the airways.[1] Repeated exposure can cause skin dryness or cracking.[1] Furthermore, vapor-air mixtures can be explosive, and the substance may react violently with strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE and key safety data for this compound.

ParameterSpecificationSource
Eye/Face Protection Protective glasses or face shield.[1][2]
Hand Protection Protective gloves (consult manufacturer for specific material).[1][2]
Skin and Body Protection Flame retardant antistatic protective clothing.[1][2]
Respiratory Protection For vapors, use a respirator with Filter A (for organic compounds).[2]
Flash Point 46.0 °C (114.8 °F) - closed cup[2]
Explosive Limits Lower: 0.8% (V), Upper: 2.6% (V)[2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not discharge the chemical into drains or the environment, as this poses a significant explosion risk and can lead to contamination.[1][2]

1. Waste Collection and Storage:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be kept tightly closed in a dry, well-ventilated area.[2]

  • Store the waste container away from heat, sparks, open flames, hot surfaces, and other sources of ignition.[1][2] No smoking should be permitted in the storage area.[1]

  • Ensure the storage area is separate from incompatible materials such as strong oxidizing agents and various plastics.[2]

2. Handling and Transfer:

  • When transferring the waste, wear the appropriate PPE as detailed in the table above.

  • Use only non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[1][2]

  • Ensure adequate ventilation and eliminate all ignition sources.[1][2]

  • Prevent the spill from entering drains by using drain covers or other barriers.[1][2]

  • Contain and absorb the spill using a liquid-absorbent, non-combustible material (e.g., Chemizorb®).[2]

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

4. Final Disposal:

  • Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Protective Clothing) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect store Step 3: Store Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect->store spill_check Spill Occurred? store->spill_check spill_management Step 4: Execute Spill Management Protocol (Ventilate, Contain, Absorb) spill_check->spill_management Yes dispose Step 5: Arrange for Pickup by Approved Waste Disposal Service spill_check->dispose No spill_management->collect end End: Waste Properly Disposed dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.